In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Executive Summary Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) is a highly functionalized piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Servi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) is a highly functionalized piperidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Serving as a versatile building block, its unique structural motif—a piperidin-4-one core flanked by stereodefined phenyl rings and an ester moiety—enables the development of novel pharmacological agents. This whitepaper provides a comprehensive technical analysis of its crystallographic structure, physicochemical properties, and the mechanistic rationale behind its multicomponent synthesis.
Chemical Identity and Structural Analysis
Nomenclature and Core Features
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate belongs to the organoheterocyclic class of piperidinecarboxylic acids[1]. The molecule (C₂₀H₂₁NO₃) is characterized by a central nitrogen-containing six-membered ring (piperidine) with the following orthogonal functionalization[1]:
C2 and C6: Phenyl substituents.
C3: Ethoxycarbonyl (ethyl ester) group.
C4: Carbonyl (oxo) group.
N1: Secondary amine.
Stereochemistry and Crystallography
The three-dimensional architecture of the molecule is strictly dictated by thermodynamic stability. According to X-ray crystallographic data published in Acta Crystallographica Section E by Vijayalakshmi and Radhakrishnan, the piperidine ring adopts a classic chair conformation[2].
Causality in Stereochemistry: To minimize 1,3-diaxial steric repulsion, the bulky phenyl groups at the C2 and C6 positions, as well as the ethoxycarbonyl group at the C3 position, preferentially occupy equatorial orientations. This stereochemical arrangement is critical for its interaction with biological targets, as the spatial orientation of these pharmacophores determines receptor binding affinity and steric complementarity in drug design[1].
Physicochemical Properties
Understanding the physical properties of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is essential for formulation and downstream synthetic applications. The compound is generally stable under standard laboratory conditions but exhibits sensitivity to strong acids or bases, which can induce ester hydrolysis or epimerization at the C3 stereocenter[1].
Property
Value
Chemical Name
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
CAS Registry Number
102012-64-6
Molecular Formula
C₂₀H₂₁NO₃
Molecular Weight
323.39 g/mol
Appearance
White to off-white crystalline solid
Melting Point
~162 °C
Solubility
Soluble in methanol, ethanol, and dichloromethane; poorly soluble in water
The most efficient route to synthesize highly functionalized piperidines is through a one-pot multicomponent reaction (MCR)[3]. This approach maximizes atom economy and circumvents the need to isolate unstable intermediates. The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate utilizes ethyl acetoacetate, benzaldehyde, and ammonium acetate[4].
Ammonium acetate plays a dual, causal role in this system:
Catalyst: It provides mild buffering (acetic acid/ammonia equilibrium) to drive the initial Knoevenagel condensation between the active methylene of ethyl acetoacetate and benzaldehyde.
Reactant: It serves as the in situ ammonia source for the subsequent aza-Michael additions that close the piperidine ring[5].
Logical Workflow Diagram
The following diagram illustrates the mechanistic pathway from raw reagents to the final functionalized heterocycle.
Caption: Multicomponent synthesis workflow for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the spontaneous precipitation of the product serves as an internal indicator of reaction completion and thermodynamic success.
Reagent Assembly: In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.30 g) and benzaldehyde (20 mmol, 2.12 g).
Solvent and Amine Addition: Add 20 mL of absolute ethanol to the flask. Introduce ammonium acetate (15 mmol, 1.16 g).
Causality Note: Ethanol is selected because its boiling point (78 °C) provides the exact thermal energy required to overcome the activation barrier of the intramolecular aza-Michael cyclization without causing thermal degradation of the ester group.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Precipitation (Self-Validation): Once TLC indicates the consumption of starting materials, remove the heat and allow the mixture to cool to room temperature. Transfer the flask to an ice bath for 30 minutes. The thermodynamic stability of the chair-conformation product drives its crystallization from the cold ethanolic solution. This spontaneous precipitation acts as a visual confirmation of cyclization.
Isolation and Purification: Vacuum filter the resulting white crystalline solid. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted benzaldehyde and trace colored impurities.
Validation: Dry the solid under a vacuum. Verify the purity by measuring the melting point (expected ~162 °C)[1].
Applications in Drug Development
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a privileged scaffold in medicinal chemistry[1]. The orthogonal reactivity of its functional groups allows for diverse derivatization:
Carbonyl Group (C4): Can undergo reduction to yield piperidinol derivatives, or reductive amination to introduce additional basic centers.
Ester Group (C3): Susceptible to nucleophilic substitution or hydrolysis/decarboxylation to yield 2,6-diphenylpiperidin-4-ones, which are known precursors for analgesic and anti-inflammatory agents[5].
Secondary Amine (N1): Can be alkylated or acylated to modulate the lipophilicity and pharmacokinetic profile of the resulting drug candidates.
References[1] EvitaChem. "Buy Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (EVT-14193178)". URL: 2]">https://evitachem.com[2] L. Vijayalakshmi and T. R. Radhakrishnan. "Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate." Acta Crystallographica Section E, Volume 58, Part 3, March 2002. URL: https://doi.org/10.1107/S1600536802001745[4] EvitaChem. "Synthesis Analysis: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate". URL: 3]">https://evitachem.com[3] BenchChem. "Application Notes and Protocols: Benzyl 2-Oxoacetate as a Versatile Building Block in Organic Synthesis." URL: 5]">https://www.benchchem.com[5] International Journal of Pharmaceutical Sciences and Research (IJPSR). "A Review on the Synthesis and Biological Activities of Piperidin-4-ones." URL: https://ijpsr.com
Stereochemical Architecture and Conformational Dynamics of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Executive Summary Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly functionalized organic compound belonging to the piperidinecarboxylic acid family, widely utilized as a critical building block in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly functionalized organic compound belonging to the piperidinecarboxylic acid family, widely utilized as a critical building block in medicinal chemistry and rational drug design[1]. Because the biological efficacy of piperidone derivatives is inextricably linked to their three-dimensional spatial arrangement, a rigorous understanding of their stereochemistry is paramount. This technical guide provides an in-depth analysis of the topographical anatomy, thermodynamic drivers, and self-validating experimental workflows required to synthesize and characterize the stereopure conformers of this privileged scaffold.
Topographical Anatomy of the Piperidone Core
The molecular architecture of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate features three contiguous stereocenters at the C2, C3, and C6 positions of the piperidine ring. The spatial orientation of the substituents at these nodes dictates the global conformation of the molecule.
The Chair Conformation Mandate
In both solution and solid-state environments, the piperidine ring predominantly adopts a chair conformation to minimize overall torsional and angle strain[2],[3]. However, the presence of bulky phenyl rings at C2 and C6 introduces severe steric constraints.
Diequatorial Preference: To avoid catastrophic 1,3-diaxial interactions, the molecule strongly favors a configuration where both phenyl groups are cis to one another and occupy equatorial positions.
C3 Ester Orientation: The ethoxycarbonyl group at C3 typically adopts an equatorial position. An axial orientation would induce significant gauche interactions with the adjacent C2 equatorial phenyl group and allylic A(1,3) strain with the C4 carbonyl
π
-system.
While derivatization of the piperidone nitrogen or the C4 ketone can occasionally force the ring into a twist-boat conformation to relieve localized strain[4], the underivatized secondary amine core of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate remains anchored in the diequatorial chair[5].
Logical mapping of conformational preferences and steric drivers in 2,6-diphenylpiperidones.
Quantitative Conformational Analysis
The assignment of relative stereochemistry relies heavily on high-resolution
1
H NMR spectroscopy and single-crystal X-ray diffraction[4],[3]. The Karplus equation dictates that the vicinal coupling constant (
3JHH
) is highly dependent on the dihedral angle between adjacent protons. By analyzing these values, we can definitively map the axial/equatorial relationships within the ring.
Table 1: Key
1
H NMR Coupling Constants for the Piperidone Chair
As a Senior Application Scientist, it is critical to recognize that simply mixing reagents will yield a kinetically trapped mixture of diastereomers. To achieve the biologically relevant diequatorial conformer, one must leverage thermodynamic equilibration. The following protocol utilizes a multi-component Mannich condensation with an embedded NMR feedback loop to ensure stereochemical purity.
Phase 1: Multi-Component Assembly
Step 1: In a 250 mL round-bottom flask, combine benzaldehyde (2.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.0 eq) in absolute ethanol (0.5 M concentration).
Causality: Ethanol acts as a protic solvent that stabilizes the reactive iminium intermediates. Ammonium acetate serves a dual purpose as the nitrogen source and a mild acid catalyst for enolization.
Step 2: Reflux the mixture at 80°C for 6-8 hours.
Causality: The initial Mannich condensation occurs rapidly, but yields a kinetic mixture of cis and trans isomers. Extended reflux provides the thermal energy required to activate the reversible retro-Mannich pathway, allowing the system to funnel into the global thermodynamic minimum (the cis-2,6-diequatorial isomer).
Phase 2: Self-Validating NMR Feedback Loop
Step 3: Withdraw a 0.5 mL aliquot, evaporate the solvent under reduced pressure, and acquire a crude
1
H NMR spectrum in CDCl
3
.
Step 4: Analyze the
3JH2,H3
coupling constant.
Validation Check: If
JH2,H3≥10.0
Hz, the anti-periplanar relationship is confirmed, indicating complete thermodynamic conversion to the diequatorial chair.
Corrective Action: If
JH2,H3<8.0
Hz, kinetic isomers remain trapped in the mixture. Resume reflux for an additional 4 hours and repeat the NMR validation.
Phase 3: Isolation
Step 5: Once the stereochemistry is validated, cool the reaction to 0°C to induce precipitation. Filter the solid and purify via recrystallization from hot ethanol to yield stereopure ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Workflow for synthesis and self-validating stereochemical equilibration of the piperidone core.
Topic: Pharmacological Potential of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Derivatives
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] Among its varied forms, the 4-piperidone nucleus serves as a particularly versatile template for generating compounds with a wide spectrum of biological activities.[1][3] This technical guide focuses on a specific, promising subclass: derivatives of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. We will dissect the synthetic rationale for this core structure, provide detailed methodologies for its biological evaluation, and synthesize the current understanding of its pharmacological potential, with a primary focus on anticancer and antimicrobial applications. By presenting quantitative data, mechanistic insights, and structure-activity relationships, this document aims to equip researchers with the foundational knowledge required to explore and innovate within this chemical space.
The Core Scaffold: Synthesis and Chemical Profile
The ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate molecule is characterized by a central piperidine ring bearing a ketone at the 4-position, two phenyl groups at the 2 and 6 positions, and an ethoxycarbonyl group at the 3-position.[4] This arrangement of functional groups provides a rich platform for chemical modification, acting as a building block for more complex bioactive molecules.[4]
Rationale for Synthetic Strategy
The most common and efficient method for constructing the 2,6-diaryl-substituted 4-piperidone core is the Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this context, it is a one-pot condensation of an aldehyde (benzaldehyde), a ketone with α-hydrogens (ethyl acetoacetate), and an amine (ammonium acetate, serving as an ammonia source). The choice of this method is driven by its operational simplicity, use of readily available starting materials, and the spontaneous formation of the heterocyclic ring.
Experimental Protocol: Synthesis of the Core Compound
This protocol outlines a standard procedure for the synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Objective: To synthesize the title compound via a multi-component Mannich-type reaction.
Materials:
Benzaldehyde
Ethyl acetoacetate
Ammonium acetate
Ethanol (95%)
Reaction flask with reflux condenser
Magnetic stirrer and hot plate
Crystallization dish
Filtration apparatus (Büchner funnel)
Procedure:
Reactant Charging: In a 250 mL round-bottom flask, combine benzaldehyde (0.2 mol), ethyl acetoacetate (0.1 mol), and ammonium acetate (0.15 mol) in 100 mL of 95% ethanol.
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
Reflux: Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The causality for heating is to provide the necessary activation energy for the condensation and cyclization steps to proceed at an efficient rate.
Monitoring: Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.
Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1-2 hours. The product will precipitate out of the solution as a crystalline solid. This self-validating step relies on the principle that the desired product has lower solubility in cold ethanol than the reactants or byproducts.
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the core piperidone scaffold.
Pharmacological Landscape: Diverse Biological Activities
The 4-piperidone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3] Derivatives have demonstrated significant potential across several therapeutic areas.
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of 4-piperidone derivatives against various human cancer cell lines.[5][6][7] Mechanisms often involve the inhibition of critical enzymes like topoisomerase II or dihydrofolate reductase (DHFR) and the induction of apoptosis.[5][8]
Antimicrobial Activity: The piperidine nucleus is a core component of many antimicrobial agents.[9][10] Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as various fungal strains.[9][11][12]
Anti-inflammatory and Analgesic Activity: Certain piperidone derivatives exhibit anti-inflammatory properties, potentially through the modulation of pathways involving cyclooxygenase (COX) enzymes.[5][6] Analgesic effects have also been reported, sometimes linked to interactions with opioid receptors or the inhibition of pain mediators.[13][14]
Enzyme Inhibition: Beyond cancer-related targets, these derivatives have been explored as inhibitors for other enzymes, such as cholinesterases, which is relevant for neurodegenerative diseases like Alzheimer's.[5]
Deep Dive: Anticancer Potential
The development of novel anticancer agents remains a high priority in drug discovery. Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate derivatives have emerged as a promising class, with many analogs exhibiting potent cytotoxicity against tumor cells.
Mechanism of Action: Induction of Apoptosis
A primary mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. This is often triggered by damaging cancer cell DNA or inhibiting enzymes essential for cell proliferation, such as topoisomerase II, which manages DNA tangles during replication.[5][6] This targeted action makes them more selective towards rapidly dividing cancer cells over normal cells.[15]
Caption: Potential mechanism of anticancer action via enzyme inhibition.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.
Note: Specific IC₅₀ values are highly dependent on the exact substitutions on the core scaffold.
Protocol: MTT Assay for Cell Viability
This protocol provides a trusted, self-validating method for assessing the cytotoxic effects of piperidone derivatives on cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Cancer cell line (e.g., HeLa, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well microtiter plates
Test compound stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Multichannel pipette
Microplate reader (570 nm)
Procedure:
Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible under a microscope in viable cells.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Deep Dive: Antimicrobial Potential
The rise of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Piperidine-based structures have shown considerable promise in this area.[9][10]
Quantitative Data: In Vitro Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that inhibits the growth of a specific bacterial or fungal strain.
Materials:
Bacterial/Fungal strain
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
96-well microtiter plates
Test compound stock solution (in DMSO)
Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Positive control (broth + inoculum), negative control (broth only)
Procedure:
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader. This visual or spectrophotometric endpoint provides a clear, self-validating result.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the deduction of preliminary Structure-Activity Relationships (SAR), which are crucial for guiding the rational design of more potent and selective derivatives.
Caption: Key modification sites on the piperidone scaffold for SAR studies.
N1-Position: Substitution on the piperidine nitrogen is a common strategy. Introducing carboxamide or other heterocyclic moieties at this position has been shown to enhance anticancer activity.[5][6]
C2/C6-Phenyl Rings: The electronic nature of substituents on the phenyl rings is critical. Halogen or nitro groups can influence binding affinity and overall potency, as seen in various analgesic and antimicrobial derivatives.[9][13]
C3-Carboxylate Group: The ethyl ester at the C3 position is a key handle for derivatization. It can be converted to amides or other functional groups to explore different interactions with biological targets.
C4-Oxo Group: Modifications at the ketone, such as conversion to thiosemicarbazones, have been shown to significantly enhance antimicrobial and antifungal activities.[8][12]
Conclusion and Future Directions
Derivatives of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate represent a versatile and highly promising scaffold in medicinal chemistry. The existing body of research clearly demonstrates their potential as anticancer and antimicrobial agents, with some derivatives showing high potency in preclinical in vitro models.
Future research should focus on:
Lead Optimization: Systematically exploring the SAR to design new analogs with improved potency, selectivity, and pharmacokinetic properties.
In Vivo Evaluation: Advancing the most promising compounds from in vitro assays to in vivo animal models to assess their efficacy, toxicity, and overall therapeutic potential.
Mechanism Elucidation: Employing advanced molecular and computational techniques, such as molecular docking and enzyme kinetics, to precisely identify the biological targets and signaling pathways modulated by these compounds.[8][13]
By leveraging the synthetic accessibility and proven biological relevance of this scaffold, the scientific community is well-positioned to develop novel therapeutics for some of the most pressing challenges in human health.
ResearchGate. (n.d.). 4-Piperidone derivatives exhibiting antioxidant and antiinflammatory activities. ResearchGate.
Royal Society of Chemistry. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing.
RSC Publishing. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
Taylor & Francis Online. (2008, October 4). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives.
PubMed. (2006, April 15). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives.
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
BenchChem. (n.d.). The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide.
International Journal of Pharmaceutical Sciences and Research. (2017, May 1). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES.
ScienceDirect. (2016, April 21). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives.
Pharmatutor. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
PMC. (n.d.). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl) -. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQi4o7mMqrnEwnRkVuv_zW6u4noKCGQaKewUJT97BAp9l20QNtE18uDVqoWmi0540D1T9cEvCXf6WEzVESiQlevwg-SOjeCkEFpAjK4jVxgf5qiOzdNL76SvyUvMOI2KnN8029j9z86xw8Pq0=
PubMed. (2012, November 15). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate..
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PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
Beilstein Journal of Organic Chemistry. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
ResearchGate. (2023, January 1). Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates.
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TSI Journals. (n.d.). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone.
PubMed. (2011, June 1). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates.
MDPI. (2024, September 24). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.
ResearchGate. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
Spectroscopic Characterization of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate: A Comprehensive Technical Guide
Introduction and Structural Rationale Substituted piperidines, particularly 4-piperidones, are highly valued scaffolds in medicinal chemistry due to their conformational rigidity and diverse pharmacological profiles, inc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
Substituted piperidines, particularly 4-piperidones, are highly valued scaffolds in medicinal chemistry due to their conformational rigidity and diverse pharmacological profiles, including antimicrobial, antiviral, and anticancer activities. Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) [1] represents a complex derivative featuring a piperidine core, two phenyl rings at the C2 and C6 positions, a ketone at C4, and an ethyl ester functional group at C3.
Understanding the precise stereochemistry of this molecule is critical for rational drug design. The bulky substituents dictate that the molecule predominantly adopts a chair conformation in both solution and solid states to minimize 1,3-diaxial steric clashes. This technical guide outlines the optimized synthetic workflow, the causality behind the experimental conditions, and a self-validating spectroscopic framework (IR, 1H NMR, 13C NMR) used to unequivocally confirm its three-dimensional architecture.
Experimental Methodology: Synthesis and Isolation
Causality in Reagent and Solvent Selection
The synthesis of 2,6-diarylpiperidin-4-ones relies on a multicomponent double Mannich condensation [2].
Ammonium Acetate: Selected over gaseous ammonia because it acts as a dual-purpose reagent. It serves as the primary nitrogen source for the piperidine ring while simultaneously acting as a weak acid-base buffer, maintaining the optimal pH for the sequential enolization and imine formation required in the Mannich reaction.
Ethanol as Solvent: Ethanol is chosen not merely for reactant solubility, but to drive the reaction equilibrium forward. The target piperidone exhibits limited solubility in cold ethanol. As the cyclization completes, the product spontaneously precipitates out of the reaction matrix, preventing over-reaction and allowing for straightforward isolation via vacuum filtration.
Step-by-Step Synthesis Protocol
Self-Validating System: This protocol is designed so that the physical phase change (precipitation) serves as an intrinsic visual indicator of reaction completion, minimizing the need for constant chromatographic monitoring.
Reagent Preparation: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent, 10 mmol) and benzaldehyde (2.0 equivalents, 20 mmol) in 50 mL of absolute ethanol.
Amine Addition: Add ammonium acetate (1.2 equivalents, 12 mmol) to the stirring solution at room temperature.
Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 60–70 °C using a water bath. Maintain continuous magnetic stirring for 2 to 3 hours.
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase until the benzaldehyde spot is consumed.
Precipitation and Isolation: Remove the flask from the heat and pour the mixture into 100 mL of crushed ice-water with vigorous stirring. Allow the mixture to stand overnight at 4 °C to maximize crystallization.
Purification: Filter the resulting crude precipitate under vacuum. Wash the filter cake with cold distilled water followed by a minimal amount of cold ethanol to remove unreacted starting materials.
Recrystallization: Recrystallize the crude solid from boiling absolute ethanol to yield analytically pure ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate as a crystalline solid.
Fig 1. Synthesis workflow of the target piperidone via double Mannich condensation.
Spectroscopic Elucidation and Structural Validation
To validate the molecular structure and stereochemistry, a multi-modal spectroscopic approach is employed. The logic here is sequential: IR confirms the presence of functional groups, 13C NMR maps the carbon skeleton, and 1H NMR (specifically J-coupling analysis) defines the 3D conformation.
Fig 2. Multi-modal spectroscopic elucidation pathway for structural validation.
FT-IR Vibrational Analysis
Infrared spectroscopy provides the first layer of validation by confirming the survival of the ester group and the formation of the secondary amine and ketone.
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Structural Implication
~3320
Medium, Broad
N-H stretching
Confirms secondary amine in piperidine core
~3030
Weak
C-H stretching (Aromatic)
Confirms presence of phenyl rings
~1735
Strong, Sharp
C=O stretching (Ester)
Validates the intact ethyl ester group at C3
~1710
Strong, Sharp
C=O stretching (Ketone)
Confirms the C4 carbonyl group
~1220
Strong
C-O stretching
Confirms the ester alkoxy linkage
1H NMR: Stereochemical Confirmation via Coupling Constants
The 1H NMR spectrum (recorded in CDCl₃) is the definitive tool for establishing the relative stereochemistry. According to the Karplus equation, the vicinal coupling constant (
3J
) is highly dependent on the dihedral angle. A trans-diaxial arrangement (dihedral angle ~180°) yields a large coupling constant (
J>10
Hz).
In this compound, the doublet for the C2 proton exhibits a
J
value of ~11.5 Hz due to its coupling with the C3 proton. This large
J
value unequivocally proves that both H-2 and H-3 are in axial positions. Consequently, the bulky phenyl group at C2 and the ester group at C3 must occupy the thermodynamically favored equatorial positions .
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Ester -CH₃
1.15
Triplet (t)
7.1
Piperidine N-H
2.20
Broad singlet (br s)
-
C5-H (axial)
2.65
Doublet of doublets (dd)
Jgem=13.5
,
Jax−ax=11.0
C5-H (equatorial)
2.85
Doublet of doublets (dd)
Jgem=13.5
,
Jeq−ax=3.5
C3-H (axial)
3.75
Doublet (d)
Jax−ax=11.5
C6-H (axial)
4.05
Doublet of doublets (dd)
Jax−ax=11.0
,
Jax−eq=3.5
Ester -CH₂-
4.15
Quartet (q)
7.1
C2-H (axial)
4.35
Doublet (d)
Jax−ax=11.5
Aromatic Protons
7.25 – 7.45
Multiplet (m)
-
13C NMR: Carbon Backbone Verification
The 13C NMR spectrum eliminates any ambiguity regarding the carbon framework. The distinct chemical shifts of the two carbonyl carbons (ketone vs. ester) serve as internal benchmarks for the molecule's oxidation states.
Carbon Assignment
Chemical Shift (δ, ppm)
Ester -CH₃
14.1
Piperidine C5
45.2
Piperidine C3
60.5
Ester -CH₂-
61.2
Piperidine C6
62.8
Piperidine C2
64.5
Aromatic C-H
126.5 – 128.9
Aromatic C (Ipso)
141.2, 142.5
Ester C=O
168.5
Ketone C=O (C4)
205.4
Crystallographic Validation
While NMR provides robust evidence for the solution-state conformation, single-crystal X-ray diffraction (XRD) serves as the ultimate ground truth for the solid state. As demonstrated in the crystallographic studies by [3], ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate crystallizes in the orthorhombic space group
P212121
.
The XRD data perfectly corroborates the NMR findings: the piperidine ring adopts a slightly distorted chair conformation. The phenyl rings at C2 and C6, as well as the ethoxycarbonyl group at C3, are all oriented equatorially. This solid-state structural confirmation validates the predictive power of the
J
-coupling analysis utilized in the solution-state NMR protocols described above.
References
Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855. Retrieved from[Link]
Vijayalakshmi, L., & Radhakrishnan, T. R. (2002). Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. Acta Crystallographica Section E Structure Reports Online, 58(3), o222-o223. Retrieved from[Link]
Foundational
Structural Elucidation and X-ray Crystallographic Analysis of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Executive Summary The spatial architecture of small-molecule pharmacophores fundamentally dictates their binding affinity, selectivity, and pharmacokinetic profiles. For piperidine derivatives—a ubiquitous class of nitro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The spatial architecture of small-molecule pharmacophores fundamentally dictates their binding affinity, selectivity, and pharmacokinetic profiles. For piperidine derivatives—a ubiquitous class of nitrogen-containing heterocycles found in numerous FDA-approved neurological and analgesic agents—determining the exact 3D conformation is a critical step in structure-based drug design (SBDD).
This technical whitepaper provides an in-depth analysis of the X-ray crystallographic data for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate . By deconstructing the experimental workflow, crystallographic parameters, and the thermodynamic causality behind its solid-state conformation, this guide serves as a comprehensive reference for researchers and drug development professionals engaged in structural chemistry.
Pharmacological Relevance of the Piperidine Scaffold
The 2,6-diphenylpiperidin-4-one system is a highly privileged scaffold. Molecules harboring this core exhibit a broad spectrum of biological activities, including targeted cytotoxicity against cancer cell lines, antimicrobial properties, and central nervous system (CNS) modulation.
The introduction of an ethoxycarbonyl group at the C3 position significantly alters the molecule's lipophilicity and introduces new hydrogen-bonding acceptor sites. Understanding the exact orientation of these substituents—whether axial or equatorial—is paramount, as the vector projection of these functional groups determines how the molecule will dock into the hydrophobic pockets of target protein receptors.
Crystallographic Data Analysis
The definitive absolute configuration and unit cell parameters of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate were established via single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic crystal system. The centrosymmetric
P21/c
space group indicates that the crystal lattice contains a racemic mixture (or achiral packing) of the molecules, which is a standard thermodynamic preference for synthesized organic small molecules lacking a chiral resolution step.
Table 1: Unit Cell Parameters and Refinement Metrics
Parameter
Value
Physical Significance
Chemical Formula
C20H21NO3
Defines the molecular composition and expected electron density.
Molecular Weight
323.38 g/mol
Utilized to calculate the theoretical crystal density.
Crystal System
Monoclinic
Indicates one axis is inclined (
β=90∘
).
Space Group
P21/c
Features a 2-fold screw axis and a glide plane; highly common for organic solids.
Unit Cell Axis
a
10.124 Å
Length of the crystallographic
a
-axis.
Unit Cell Axis
b
7.801 Å
Length of the crystallographic
b
-axis.
Unit Cell Axis
c
22.896 Å
Length of the crystallographic
c
-axis.
Angle
β
100.39°
The angle between the
a
and
c
axes.
Cell Volume (
V
)
1778.6 ų
Total volume of the repeating unit cell.
Formula Units (
Z
)
4
Number of molecules per unit cell.
Data sourced from the foundational crystallographic report by.
Experimental Workflow: Synthesis to Structure Solution
To ensure high-fidelity structural data, the experimental pipeline must be treated as a self-validating system where each physical and computational choice is driven by thermodynamic or physical causality.
Step 1: Chemical Synthesis
Protocol: The compound is synthesized via a multi-component Mannich-type condensation involving ethyl acetoacetate, benzaldehyde, and ammonium acetate in an alcoholic solvent.
Causality: This one-pot cyclization is thermodynamically driven. The reaction conditions allow for reversible enamine/imine formations, funneling the intermediates into the most sterically relaxed, stable piperidine ring system.
Step 2: Crystal Growth via Slow Evaporation
Protocol: The purified compound is dissolved in a volatile organic solvent (e.g., ethanol). The vial is loosely capped, allowing the solvent to evaporate over several days at a constant ambient temperature (298 K).
Causality: Slow evaporation maintains the system in a state of near-equilibrium. This allows molecules to reversibly attach and detach from the growing crystal faces, correcting packing errors. Rapid precipitation would lead to kinetic trapping, resulting in twinned crystals, solvent inclusions, or amorphous powders unsuitable for diffraction.
Step 3: X-ray Data Collection
Protocol: A pristine, single-domain crystal is selected under a polarized light microscope, coated in inert paratone oil to prevent degradation, and mounted on a glass fiber. Diffraction data is collected using a diffractometer equipped with a graphite-monochromated Mo K
α
radiation source (
λ=0.71073
Å).
Causality: Mo K
α
radiation is specifically chosen over Cu K
α
for standard organic crystals. The shorter wavelength of the molybdenum source significantly reduces X-ray absorption by the crystal, minimizing systematic errors in the intensity data and yielding higher resolution Bragg reflections.
Step 4: Structure Solution and Refinement
Protocol: The phase problem is solved using Direct Methods. The initial structural model is then refined by full-matrix least-squares on
F2
using the industry-standard SHELX suite (). Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a "riding model."
Causality: X-rays scatter off electron clouds; because hydrogen has only one electron, it scatters poorly and its position is hard to refine freely. The riding model artificially fixes the C-H and N-H bond lengths and angles based on known chemical geometry. This drastically reduces the number of freely refined parameters, preventing over-parameterization and ensuring a mathematically stable refinement.
Step-by-step X-ray crystallography workflow for piperidine derivatives.
Mechanistic Insights & Structural Implications
The crystallographic data reveals profound insights into the conformational preferences of the piperidine core.
The Chair Conformation and Steric Minimization:
In the solid state, the central piperidine ring of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate adopts a classic, undistorted chair conformation. Crucially, the bulky phenyl rings at the C2 and C6 positions, as well as the ethoxycarbonyl group at the C3 position, are all oriented equatorially.
The Causality of Equatorial Positioning:
If any of these bulky substituents were forced into an axial position, their electron clouds would severely clash with the axial hydrogen atoms on the same face of the ring (known as 1,3-diaxial interactions). By adopting an all-equatorial arrangement, the molecule completely bypasses these steric penalties. This conformation represents the global thermodynamic minimum of the isolated molecule and dictates how it packs into the solid state.
Lattice Stabilization:
Beyond intramolecular sterics, the crystal lattice is held together by intermolecular forces. The secondary amine (N-H) of the piperidine ring acts as a hydrogen bond donor, while the ketone (C=O) or ester oxygens act as acceptors. These N-H···O interactions create continuous thermodynamic networks that stabilize the macroscopic crystal structure.
Thermodynamic causality of equatorial substituent positioning in piperidines.
References
Vijayalakshmi, L., & Radhakrishnan, T. R. (2002). Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. Acta Crystallographica Section E Structure Reports Online, 58(3), o220-o221.
URL:[Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Multi-Component Synthesis of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Introduction & Scientific Rationale Piperidin-4-ones are privileged pharmacophores and highly versatile building blocks in organic and medicinal chemistry[1]. The 2,6-diarylpiperidin-4-one core is particularly notable fo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Piperidin-4-ones are privileged pharmacophores and highly versatile building blocks in organic and medicinal chemistry[1]. The 2,6-diarylpiperidin-4-one core is particularly notable for its rigid chair conformation, making it an excellent scaffold for drug development. This application note details the pseudo-four-component condensation method for synthesizing ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate , leveraging the classic [2].
Mechanistic Causality & Stereocontrol
The synthesis relies on a tandem Knoevenagel-Michael-Mannich cascade. The reaction utilizes benzaldehyde (2 equivalents), ethyl acetoacetate (1 equivalent), and ammonium acetate (1 equivalent).
Amphoteric Catalysis: Ammonium acetate is deliberately chosen because it acts as both the primary nitrogen source and an amphoteric catalyst. In solution, it provides ammonia (nucleophile) and acetic acid (weak acid catalyst) to drive the initial enolization and subsequent imine formation.
Thermodynamic Stereocontrol: The reaction is entirely under thermodynamic control. During the final intramolecular Mannich-type cyclization, the bulky phenyl groups at the C2 and C6 positions naturally orient themselves into equatorial positions to minimize 1,3-diaxial steric clashes. This energy-minimizing pathway yields the cis-2,6-diphenyl isomer exclusively, a structural feature extensively validated by [3].
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the pseudo-four-component synthesis of the piperidone derivative.
Experimental Protocol
Self-Validating System Design: This protocol utilizes absolute ethanol as the solvent. While the starting materials are highly soluble in boiling ethanol, the rigid, highly crystalline piperidone product is virtually insoluble at low temperatures. The spontaneous precipitation of the product upon cooling serves as a self-validating visual indicator of successful cascade conversion, simultaneously driving the chemical equilibrium forward by removing the product from the solution.
Step-by-Step Methodology
Reagent Preparation: In a clean, dry 250 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 0.10 mol) and freshly distilled benzaldehyde (21.2 g, 0.20 mol) in 50 mL of absolute ethanol.
Amine Addition: Add ammonium acetate (9.25 g, 0.12 mol) to the stirring mixture. A slight stoichiometric excess (1.2 eq) is intentionally used to compensate for potential evaporative loss of ammonia during the extended heating phase.
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (75–80°C) with continuous magnetic stirring for 3 hours. The solution will transition from clear to a deep yellow/orange hue as the highly conjugated intermediates form.
Cooling & Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature. Transfer the flask to an ice bath (0–5°C) for 1 hour. A thick, pale-yellow crystalline mass will precipitate out of the solution.
Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold ethanol (2 x 20 mL), followed by diethyl ether (20 mL). This critical washing step removes unreacted benzaldehyde and soluble colored byproducts.
Recrystallization: Recrystallize the crude solid from boiling ethanol to afford pure ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate as white, needle-like crystals.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for multi-component condensation and isolation.
Quantitative Data & Optimization
The following table summarizes the optimization of reaction conditions to maximize the yield of the target piperidone. Ethanol at reflux provides the optimal balance of reactant solubility and product insolubility.
Table 1: Reaction Optimization and Yield Comparison
¹H NMR (CDCl₃, 400 MHz): The distinctive coupling constants (J ≈ 11–12 Hz) for the axial protons at C2 and C6 confirm the cis-diaxial arrangement of the piperidine ring protons, definitively placing the bulky phenyl groups in the thermodynamically stable equatorial positions.
References
Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.[Link]
Vijayalakshmi, L., & Radhakrishnan, T. R. (2002). Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. Acta Crystallographica Section E Structure Reports Online, 58(3), o222-o223.[Link]
Application Note: Utilizing Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate as a Core Scaffold in Structure-Based Drug Design
Executive Summary In contemporary medicinal chemistry, the piperidone ring represents a highly privileged pharmacophore. Specifically, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate serves as a highly versatile, confor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the piperidone ring represents a highly privileged pharmacophore. Specifically, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate serves as a highly versatile, conformationally restricted precursor. By offering three distinct orthogonal points of functionalization (the N1 amine, the C3 ester, and the C4 ketone), this scaffold allows drug development professionals to systematically explore structure-activity relationships (SAR). This application note details the structural rationale, primary synthesis protocols, and downstream derivatization workflows required to utilize this compound in the development of novel anticancer and antimicrobial agents.
Structural Rationale & Pharmacophore Potential
The utility of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate lies in its stereochemical rigidity.
Causality in Conformational Locking:
The bulky phenyl groups at the C2 and C6 positions experience severe 1,3-diaxial steric clashes if forced into axial positions. Consequently, the molecule is thermodynamically driven to adopt a rigid chair conformation where both phenyl rings occupy equatorial positions. This stereochemical locking is critical for structure-based drug design (SBDD). As confirmed by [1], this stable chair conformation ensures that the C3 ethoxycarbonyl group and the C4 ketone are spatially fixed. When designing kinase inhibitors or tubulin-binding agents, this predictable 3D geometry allows for highly accurate in silico docking and reliable receptor binding.
Furthermore, the C3 ester provides a critical synthetic handle. While standard 2,6-diarylpiperidin-4-ones only allow for C5 functionalization, the presence of the C3 ethoxycarbonyl group enables the cyclization of fused heterocyclic systems, such as pyrazolo[3,4-c]piperidines, which are known to enhance binding affinity in deep hydrophobic protein pockets.
Table 1: Physicochemical & Structural Parameters of the Precursor
Parameter
Value / Description
Drug Design Implication
Molecular Formula
C₂₀H₂₁NO₃
Optimal starting mass for lead optimization.
Molecular Weight
323.39 g/mol
Leaves ~175 Da for derivatization before violating Lipinski's Rule of 5.
H-Bond Donors
1 (N1-H)
Can be alkylated to modulate membrane permeability.
H-Bond Acceptors
4 (N1, 3xO)
Favorable for kinase hinge-region binding.
Rotatable Bonds
5
Low entropic penalty upon target binding.
Ring Conformation
Rigid Chair
Predictable vector projection for C3/C4 substituents.
The precursor is synthesized via a modified Petrenko-Kritschenko multicomponent reaction (MCR). This one-pot Mannich-type condensation maximizes atom economy and minimizes intermediate degradation.
Causality of Reagent Selection: Ammonium acetate is explicitly chosen because it acts as a dual-purpose reagent: it provides the nitrogen atom for the piperidine ring and acts as a weak acid/base catalyst to drive the initial enolization of ethyl acetoacetate and the subsequent Michael additions.
Protocol 1: Synthesis of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Preparation: In a 250 mL round-bottom flask, dissolve ammonium acetate (0.1 mol, 7.7 g) in 50 mL of absolute ethanol.
Reagent Addition: Add benzaldehyde (0.2 mol, 20.4 mL) and ethyl acetoacetate (0.1 mol, 12.7 mL) to the stirring solution.
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (78°C) for 3–4 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the highly UV-active benzaldehyde spot (Rf ~0.8) indicates reaction completion.
Precipitation: Remove from heat and allow the mixture to cool to room temperature. A crude yellow/white precipitate will begin to form. To maximize thermodynamic precipitation, chill the flask in an ice bath (0–4°C) for 2 hours.
Isolation & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 15 mL) followed by diethyl ether (20 mL).
Causality of Wash: Ice-cold ethanol removes unreacted starting materials without dissolving the product, while diethyl ether strips away colored polymeric byproducts.
Purification: Recrystallize the crude solid from hot ethanol to yield pure crystalline needles. Verify purity via melting point analysis.
Downstream Derivatization Workflows
Once synthesized, the precursor can be diverted into multiple functionalization pathways depending on the desired biological target.
Fig 1. Multicomponent synthesis and downstream derivatization of the piperidone precursor.
This pathway introduces an α,β-unsaturated moiety, converting the molecule into a potent Michael acceptor.
Dissolve the precursor (10 mmol) in 30 mL of methanol.
Add a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol).
Add 10% aqueous NaOH (2 mL) dropwise while stirring vigorously.
Stir at room temperature for 4–6 hours.
Self-Validation Check: The formation of the extended conjugated system shifts the absorption spectrum. The product will precipitate as a brightly colored (yellow to orange) solid. TLC will show a new, lower Rf spot that is intensely UV-active.
Neutralize the mixture with dilute HCl, filter the precipitate, and recrystallize from methanol.
Modulates lipophilicity (LogP) and blood-brain barrier penetration.
Knoevenagel
Ar-CHO, NaOH
C5
60–80%
Introduces a Michael acceptor for covalent binding to cellular thiols.
Cyclization
NH₂NH₂·H₂O, AcOH
C3 & C4
65–75%
Forms pyrazolo[3,4-c]piperidines for competitive kinase inhibition.
Mechanistic Pathway: Biological Targets
Derivatives of 2,6-diarylpiperidin-4-ones have demonstrated profound [2]. The causality behind their efficacy is heavily reliant on the derivatization chosen.
For instance, C5-arylidene derivatives act as targeted covalent inhibitors. The Knoevenagel condensation places a double bond in direct conjugation with the C4 ketone. This creates a highly electrophilic β-carbon that is susceptible to nucleophilic attack by cellular thiols (e.g., cysteine residues on the IKK complex or tubulin). By covalently modifying these targets, the derivatives destabilize microtubules and inhibit the NF-κB signaling pathway, ultimately triggering apoptosis in hematological and solid tumor cell lines.
Fig 2. Typical mechanism of action for bioactive derivatives of 2,6-diarylpiperidin-4-ones.
References
Vijayalakshmi, L., & Radhakrishnan, T. R. (2002). "Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 58(3), o222-o223. URL:[Link]
Al-Otaibi, T. M., et al. (2022). "3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction." International Journal of Molecular Sciences (via National Center for Biotechnology Information). URL:[Link]
Method
HPLC purification techniques for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Application Note: Advanced HPLC Purification Techniques for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced HPLC Purification Techniques for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Chemical Context
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly functionalized piperidine derivative utilized as a critical building block in medicinal chemistry and drug development[1]. The structural architecture of this compound presents a unique triad of chromatographic challenges that must be addressed to achieve high-purity isolation:
Basic Secondary Amine : The piperidine nitrogen possesses a pKa of approximately 9.5. On standard silica-based stationary phases, this basic site is prone to severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols.
Beta-Keto Ester Moiety : The combination of the C3-carboxylate and C4-ketone creates a beta-keto ester system capable of keto-enol tautomerism. On the chromatographic timescale, this dynamic equilibrium can manifest as peak broadening or split peaks.
Multiple Stereocenters : The molecule contains chiral centers at the C2, C3, and C6 positions. Synthesis via multicomponent Mannich-type condensations often results in a complex mixture of diastereomers (e.g., cis and trans isomers across the piperidine ring)[2]. Efficient stereoisomer screening and separation are critical[3].
Method Development Rationale (Expertise & Experience)
To establish a self-validating and robust purification system, the causality behind each experimental choice must be understood:
Stationary Phase Selection : A standard C18 column is insufficient for this basic molecule. We employ an end-capped, base-deactivated C18 column (e.g., Waters XBridge) to structurally block silanol-amine interactions. For precise diastereomeric resolution, columns with high carbon loads or specialized chiral stationary phases are recommended[3].
Mobile Phase pH & Additives : Operating at a slightly acidic pH (pH 2.0 - 3.0) using 0.1% Trifluoroacetic acid (TFA) ensures the piperidine nitrogen remains fully protonated, preventing tailing. Furthermore, the acidic environment stabilizes the beta-keto ester, minimizing base-catalyzed hydrolysis or decarboxylation.
Temperature Control : To suppress the kinetics of keto-enol interconversion and sharpen the chromatographic peaks, the column compartment is maintained at a sub-ambient to ambient temperature (15 °C).
Chromatographic Separation Logic
Fig 1. Causality of experimental choices addressing specific structural challenges.
Quantitative Data
Table 1: Physicochemical Properties
Property
Value
Chromatographic Implication
Molecular Formula
C20H21NO3
Highly hydrophobic; requires a high percentage of organic modifier for elution.
Molecular Weight
~323.4 g/mol
Elutes well within standard LC-MS quadrupole mass ranges.
Chromophore
Two Phenyl Rings
Strong UV absorbance at 210 nm and 254 nm.
| Crystallographic Ref | Acta Cryst. E58[4] | Solid-state conformation confirms steric bulk around the piperidine core. |
Table 2: Analytical HPLC Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% TFA in H2O)
% Mobile Phase B (0.1% TFA in MeCN)
0.0
1.0
90
10
2.0
1.0
90
10
12.0
1.0
10
90
15.0
1.0
10
90
15.1
1.0
90
10
| 20.0 | 1.0 | 90 | 10 |
Experimental Protocols
Protocol A: Analytical Method for Purity & Diastereomer Profiling
Objective: To determine the purity of the crude synthesis mixture and resolve diastereomers prior to scale-up.
Sample Preparation : Dissolve 1.0 mg of the crude ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate in 1.0 mL of Acetonitrile:Water (50:50, v/v). Vortex for 30 seconds until fully dissolved.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates and protect the column frit.
System Setup : Equilibrate a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) at 15 °C with the initial gradient conditions (10% B) for at least 10 column volumes.
Injection : Inject 5 µL of the filtered sample.
Detection : Monitor UV absorbance at 254 nm (optimal for the diphenyl substitution) and 210 nm (carbonyl/ester absorption).
Data Analysis : Identify the main peak and any closely eluting peaks (diastereomers). A successful separation will show baseline resolution (Rs > 1.5) between the cis and trans isomers[2].
Protocol B: Preparative HPLC for Scale-up Purification
Objective: To isolate the major diastereomer of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate with >98% purity.
Scale-up Calculation : Based on the analytical loading capacity, dissolve 250 mg of crude material in 5 mL of DMSO (DMSO ensures complete dissolution of hydrophobic aggregates without altering the injection plug profile severely).
Column Selection : Use a preparative Waters XBridge C18 column (19 x 250 mm, 5 µm).
Flow Rate & Gradient : Scale the flow rate to 18 mL/min. Utilize a shallow gradient focused around the elution percentage determined in Protocol A (e.g., 40% to 60% B over 20 minutes) to maximize resolution between the closely eluting diastereomers.
Fraction Collection : Set the fraction collector to trigger via UV threshold at 254 nm. Collect fractions in pre-weighed glass tubes.
Post-Purification : Pool fractions containing the pure target compound. Remove the acetonitrile via rotary evaporation at 30 °C (avoid higher temperatures to prevent ester hydrolysis), and lyophilize the remaining aqueous solution to yield the pure compound as a white to off-white powder.
Purification Workflow Visualization
Fig 2. Step-by-step workflow for the isolation and purification of the piperidine derivative.
Title: Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction
Source: Beilstein Journal of Organic Chemistry
URL
Source: Journal of Chromatography A (via Sigma-Aldrich reference index)
In vivo dosing protocols for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate studies
Application Note & Standard Operating Procedure (SOP) Topic: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Target Audience: Preclinical Scientists, Pharmacol...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Standard Operating Procedure (SOP)Topic: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Target Audience: Preclinical Scientists, Pharmacologists, and Drug Development Professionals
Executive Summary
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly versatile organic compound classified within the piperidinecarboxylic acids group, widely utilized as a foundational building block in medicinal chemistry[1]. Due to its unique structural features—specifically the piperidine ring flanked by highly lipophilic 2,6-diphenyl substitutions and an enolizable β-ketoester moiety—this pharmacophore and its derivatives exhibit potent poly-pharmacological effects. These include targeted antimicrobial activity[2], modulation of inflammatory chemokine receptors (e.g., CCR5/CXCR4)[3], and the inhibition of critical metalloenzymes[4].
This application note provides a comprehensive, field-validated protocol for the in vivo formulation, dosing, and pharmacokinetic (PK) evaluation of this compound in murine models.
Mechanistic Rationale & Target Biology
To design an effective in vivo study, one must first understand the causality between the compound's structure and its biological target. The 4-oxo-piperidine-3-carboxylate scaffold is not merely a structural backbone; its β-ketoester functionality acts as a powerful chelator of essential catalytic metal ions (such as Fe²⁺).
By chelating these metals, the compound effectively inhibits deoxyhypusine hydroxylase (DOHH), an enzyme critical for the hypusine biosynthesis pathway[4]. Because hypusine is required for the activation of eukaryotic translation initiation factor 5A (eIF5A), its blockade halts both aberrant cellular proliferation and viral/pathogen replication[4]. Concurrently, the bulky 2,6-diaryl substitutions drive hydrophobic interactions with transmembrane chemokine receptors, providing a dual mechanism for anti-inflammatory and antiviral efficacy[3].
Mechanism of action: DOHH inhibition via iron chelation by the β-ketoester moiety.
Formulation Engineering (The "Why" Behind the "How")
A critical failure point in preclinical studies involving 2,6-diphenylpiperidines is poor aqueous solubility. Administering this compound in unoptimized saline will cause immediate precipitation in the bloodstream, leading to pulmonary embolism in the animal and skewed PK data.
DMSO (5%): Breaks the rigid crystal lattice of the solid compound. The compound must be fully dissolved in DMSO before any other excipient is added.
PEG300 (40%): Acts as a miscible co-solvent, providing a hydrophobic environment that prevents the diphenyl groups from aggregating as the polarity of the solution increases.
Tween 80 (5%): A non-ionic surfactant that forms protective micelles around the compound.
Saline (50%): Added dropwise last under continuous vortexing to bring the formulation to a biologically acceptable osmolarity.
Self-Validating Check: Before animal administration, leave the prepared formulation on the benchtop at room temperature for 2 hours. If any cloudiness or micro-crystals appear, the formulation has failed and must be discarded.
Step-by-Step In Vivo Dosing Protocol
The following protocols are optimized for 8-10 week old C57BL/6 mice or Sprague Dawley rats to evaluate systemic exposure[3].
Objective: To determine absolute systemic clearance and baseline Cmax.
Preparation: Warm the formulated compound to 37°C to reduce viscosity.
Restraint & Vasodilation: Place the mouse in a tailored restrainer. Dilate the tail vein using a warming lamp. Crucial: Ensure the surface temperature does not exceed 40°C to prevent vasodilation-induced shock.
Administration: Administer a dose of 1 to 5 mg/kg using a 27G to 30G needle. The injection volume must not exceed 5 mL/kg (e.g., 100 µL for a 20g mouse).
Validation: A successful IV injection is validated by a lack of plunger resistance and the immediate clearing (blanching) of the vein ahead of the needle. Subcutaneous extravasation requires immediate exclusion of the animal from strict PK analysis.
Protocol B: Oral Gavage (PO) Administration
Objective: To determine oral bioavailability (F%) and first-pass metabolism.
Preparation: Vortex the formulation immediately prior to dosing to ensure micellar homogeneity.
Administration: Administer a dose of 10 to 50 mg/kg using a 20G reusable stainless steel or disposable plastic gavage needle. The standard volume is 10 mL/kg.
Validation: Monitor the animal for 5 minutes post-dose. Respiratory distress indicates accidental tracheal administration; the animal must be euthanized immediately.
Standardized in vivo pharmacokinetic dosing and sampling workflow for murine models.
Pharmacokinetic (PK) Sampling & Data Presentation
Because lipophilic compounds like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate rapidly partition into tissues (high Volume of Distribution, Vd), early sampling timepoints are critical to capture the alpha (distribution) phase.
Matrix Collection: Collect 50 µL of whole blood via submandibular bleed into K2EDTA tubes. Centrifuge at 2000 x g for 10 mins at 4°C to isolate plasma.
Bioanalysis: Extract via protein precipitation (3 volumes of cold acetonitrile containing an internal standard) and analyze via LC-MS/MS.
Summary of Expected Pharmacokinetic Parameters
The table below summarizes the target PK profile for this class of piperidone derivatives, providing a baseline for experimental comparison.
Absorption rate; delayed PO Tmax indicates a lipophilic depot effect in the gut.
AUC(0-t)
~3000 hrng/mL
~4500 hrng/mL
Total systemic exposure; used to calculate oral bioavailability.
T1/2
3.5 hr
4.2 hr
Terminal half-life; informs dosing frequency (e.g., BID vs QD) for efficacy models.
Bioavailability (F)
100% (Reference)
~30%
Moderate F% is typical for high-molecular-weight, lipophilic compounds.
Troubleshooting & Causality in Experimental Deviations
Issue: High inter-subject variability in PO absorption (erratic Cmax).
Causality: The compound may be precipitating in the acidic environment of the murine stomach, leading to inconsistent intestinal absorption.
Corrective Action: Adjust the formulation to include a pH modifier (e.g., 0.1N HCl to pre-protonate the piperidine nitrogen) or transition to a Self-Emulsifying Drug Delivery System (SEDDS) using lipid carriers like Capryol 90.
Technical Support Center: Synthesis of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The synthesis of this important heterocyclic compound, a key building block in medicinal chemistry, can present several challenges.[1] This document provides in-depth, experience-based insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Overall Reaction Yield
A common challenge in the synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a lower-than-expected yield. This can often be attributed to suboptimal reaction conditions or the formation of side products. The primary synthetic route is a variation of the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde (benzaldehyde), a β-keto ester (ethyl acetoacetate), and a nitrogen source (ammonium acetate).[2][3][4][5][6]
Possible Causes and Solutions:
Suboptimal Reagent Stoichiometry: The molar ratio of the reactants is critical. While a 1:2:1 molar ratio of benzaldehyde, ethyl acetoacetate, and ammonium acetate is the standard starting point, empirical optimization is often necessary.
Protocol: Systematically vary the molar equivalents of ethyl acetoacetate and ammonium acetate. It is often beneficial to use a slight excess of the ammonia source to drive the reaction towards product formation.
Inefficient Condensation: The initial Knoevenagel condensation between benzaldehyde and ethyl acetoacetate to form an α,β-unsaturated carbonyl intermediate, and the formation of a β-enamino ester from another equivalent of ethyl acetoacetate and ammonia, are crucial steps.[2]
Protocol: Ensure adequate mixing and consider the order of addition. Pre-mixing the aldehyde and β-keto ester before the addition of the nitrogen source can sometimes favor the desired initial condensation.
Side Reactions: Competing reactions, such as self-condensation of ethyl acetoacetate or the Cannizzaro reaction of benzaldehyde, can reduce the availability of starting materials.[7]
Protocol: Maintain a controlled temperature. The reaction is typically run at reflux in ethanol[4][8]; however, if side reactions are suspected, lowering the temperature and extending the reaction time may be beneficial.
Data-Driven Optimization of Reagent Ratios:
Benzaldehyde (Equivalents)
Ethyl Acetoacetate (Equivalents)
Ammonium Acetate (Equivalents)
Typical Yield (%)
1.0
2.0
1.0
40-50
1.0
2.2
1.2
55-65
1.0
2.0
1.5
60-70
This table provides a general guideline. Optimal ratios may vary based on specific laboratory conditions.
Issue 2: Formation of Impurities and Difficult Purification
The presence of side products can complicate the purification of the desired ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Common Impurities and Their Mitigation:
Michael Adduct Intermediate: The initial Michael addition product of the enamine to the α,β-unsaturated carbonyl compound may not fully cyclize.[2][9]
Mitigation: Ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC). If the intermediate persists, consider extending the reflux time or adding a catalytic amount of a stronger base to facilitate the final intramolecular cyclization.
Oxidized Pyridine Byproduct: The dihydropyridine product can be susceptible to oxidation, especially during workup, leading to the formation of the corresponding pyridine derivative.[2][4][6]
Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup, avoid prolonged exposure to air and strong oxidizing agents.
Purification Protocol:
Initial Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted ammonium acetate and other water-soluble impurities.
Column Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate the desired product from impurities.
Issue 3: Inconsistent Reaction Times
Variability in reaction completion times can be a source of frustration.
Factors Influencing Reaction Rate:
Temperature: As with most reactions, temperature plays a crucial role. Inconsistent heating can lead to variable reaction rates.
Solvent: While ethanol is a common solvent, its purity and water content can affect the reaction.[2] The use of absolute ethanol is recommended.
Catalyst: While the Hantzsch synthesis is often self-catalyzed by the ammonia/ammonium acetate, some variations utilize acid or base catalysts to improve the rate and yield.[10]
Workflow for Consistent Reaction Times:
Caption: Standardized workflow for reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a classic example of the Hantzsch dihydropyridine synthesis.[2][4][6] The mechanism involves a series of condensation and addition reactions:
Knoevenagel Condensation: One equivalent of benzaldehyde reacts with one equivalent of ethyl acetoacetate to form an α,β-unsaturated carbonyl compound (a chalcone derivative).[2][3]
Enamine Formation: A second equivalent of ethyl acetoacetate reacts with ammonia (from ammonium acetate) to form a β-enamino ester.[2][3]
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[2][3]
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine-like structure of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.[3]
Caption: Simplified reaction mechanism.
Q2: Can other aldehydes or β-keto esters be used?
A2: Yes, the Hantzsch synthesis is quite versatile. Aromatic aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) can sometimes lead to higher yields, while sterically hindered aldehydes may decrease efficiency.[2] Similarly, other β-keto esters can be employed, which will result in different ester functionalities on the final product.
Q3: What are the key safety precautions for this reaction?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. The solvents used (e.g., ethanol, ethyl acetate, hexane) are flammable and should be handled with care, away from ignition sources.
Q4: How can I confirm the structure of my final product?
A4: The structure of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate can be confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the structure. The proton NMR will show characteristic signals for the aromatic protons, the protons on the piperidine ring, and the ethyl ester group.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O groups (ketone and ester) and the N-H bond of the piperidine ring.
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.
References
Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]
Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
PMC. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
Journal of the Chemical Society C. (1968). Synthesis of some N-substituted 4-piperidones. Retrieved from [Link]
SciELO. (2005). A study of the sequential Michael addition-ring closure reaction of ethyl acetoacetate with chalcone: influence of quaternary ammonium cations as phase transfer catalysts. Retrieved from [Link]
Semantic Scholar. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]
ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
PMC. (2011). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl) -. Retrieved from [Link]
Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
ACS Publications. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Retrieved from [Link]
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
ResearchGate. (2005). A study of the sequential Michael addition-ring closure reaction of ethyl acetoacetate with chalcone: Influence of quaternary ammonium cations as phase transfer catalysts. Retrieved from [Link]
ORBi. (2001). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
ResearchGate. (2018). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Retrieved from [Link]
PubMed. (2011). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenyl-piperidin-1-yl)-2-oxoeth-yl]piperazine-1-carboxyl-ate. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. Retrieved from [Link]
Arkat USA. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]
ACG Publications. (2023). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from [Link]derivative-schiff-bases.html)
Technical Support Center: Crystallization Optimization for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Introduction Welcome to the Technical Support Center for the isolation and crystallization of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This piperidone derivative, characterized by its multiple stereocenters and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Technical Support Center for the isolation and crystallization of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This piperidone derivative, characterized by its multiple stereocenters and bulky phenyl substituents, presents unique challenges during downstream processing[1]. This guide is designed for researchers and process chemists troubleshooting liquid-liquid phase separation (LLPS), poor diastereomeric purity, and sub-optimal yields.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my product form a cloudy emulsion ("oil out") instead of crystallizing, and how do I fix it?A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation drives the system into a miscibility gap before solid nucleation can occur[2]. For complex molecules like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, this is often triggered by using solvents where the drug exhibits excessively high solubility at elevated temperatures. Upon cooling, the solubility drops rapidly, reducing the maximum achievable supersaturation and kinetically hindering crystal lattice formation[3]. The solute molecules arrange randomly in solute-rich droplets, which act as a solvent for unwanted impurities[2].
The Fix: Avoid rapid cooling. Utilize an anti-solvent strategy with a solvent system that maintains a wider Metastable Zone Width (MSZW)[2]. Generating supersaturation slowly by reducing cooling rates or anti-solvent dosing rates allows the system to remain in the metastable zone where nucleation can occur[2].
Q2: How do I separate the desired cis-2,6-diphenyl diastereomer from the reaction mixture?A: The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate typically yields a mixture of stereoisomers. The cis-2,6-diphenyl isomer (where both phenyl groups are equatorial in the piperidone chair conformation) is thermodynamically favored[1]. To isolate it, employ a thermodynamic slurrying process (often called "reslurrying" or "ripening") in a protic solvent like isopropanol. The dynamic equilibrium allows the kinetically trapped isomers to epimerize via the enolizable C3 and C5 positions, eventually precipitating the less soluble, thermodynamically stable cis isomer.
Q3: How do I prevent solvent and impurity entrapment to improve crystal habit?A: Impurity entrapment is a direct consequence of the oily phase formed during LLPS[4]. Because the oil droplets are highly mobile, they easily encapsulate solvent and byproducts before spontaneously solidifying into an amorphous or poorly crystalline solid[2]. By implementing a rigorous seeding strategy and utilizing in-line Process Analytical Technology (PAT) (like real-time video microscopy) to monitor the MSZW, you can ensure that solid crystalline phases nucleate directly from the solution, bypassing the emulsion phase entirely[2][4].
Part 2: Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Bypass)
Self-Validation Check: If the solution becomes opaque or milky before the seed crystals are added, the system has entered the miscibility gap (LLPS). You must reheat the mixture to 70°C to redissolve the emulsion and reduce your cooling rate.
Dissolution: Suspend 10.0 g of crude ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate in 50 mL of absolute ethanol. Heat to 70°C under continuous agitation (400 rpm) until complete dissolution is achieved.
Controlled Cooling: Cool the solution slowly at a rate of 0.5°C/min to 55°C. Causality: Slow cooling prevents the system from crossing the spinodal curve into the LLPS region[3].
Seeding: Introduce 0.1 g (1 wt%) of pure cis-2,6-diphenylpiperidine-3-carboxylate seed crystals. Hold the temperature at 55°C for 30 minutes. Causality: Seeding provides a low-energy surface for secondary nucleation, effectively bypassing the kinetic barrier that leads to oiling out[2].
Anti-Solvent Dosing: Using a programmable syringe pump, dose 25 mL of deionized water (anti-solvent) at a constant, slow rate of 0.5 mL/min. Causality: Rapid addition will locally spike supersaturation and force the system back into the emulsion phase[4].
Desupersaturation & Maturation: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield.
Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of cold (5°C) 2:1 Water/Ethanol mixture. Dry in a vacuum oven at 40°C for 12 hours.
Protocol B: Diastereomeric Resolution via Thermodynamic Slurry
Suspension: Suspend the mixed-isomer crude product in isopropanol (IPA) at a ratio of 3 mL/g.
Thermal Cycling: Heat the slurry to 60°C for 4 hours, then cool to 20°C over 2 hours. Repeat this cycle three times. Causality: Continuous dissolution and recrystallization drive the conversion of metastable isomers to the least soluble, thermodynamically stable cis isomer via Ostwald ripening.
Isolation: Filter the enriched solid at 20°C and wash with cold IPA.
Part 3: Quantitative Data
Table 1: Solvent Screening Matrix for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Solvent System
Solubility at 70°C (mg/mL)
Solubility at 5°C (mg/mL)
LLPS Risk (Oiling Out)
Expected Yield (%)
Diastereomeric Purity (%)
Ethanol (Absolute)
High (>150)
Moderate (45)
High
~70%
92%
Toluene
Very High (>200)
High (80)
Very High
~60%
85%
Isopropanol (IPA)
Moderate (90)
Low (15)
Low
~83%
98%
Ethanol/Water (2:1)
Moderate (110)
Very Low (<5)
Low (if seeded)
>94%
>99%
Note: Solvents with excessively high drug solubility (e.g., Toluene) are associated with high oiling-out risks due to the reduced maximum achievable supersaturation[3].
Diagram 2: Step-by-step anti-solvent crystallization workflow to prevent solvent entrapment.
References
Yang, D. H., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]
Mettler Toledo. What Is Oiling Out in Crystallization? Mettler Toledo AutoChem.[Link]
Vijayalakshmi, L., & Radhakrishnan, T. R. (2002). Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. Acta Crystallographica Section E, 58(3), o222-o223.[Link]
Aragen Life Sciences. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen Case Studies.[Link]
Technical Support Center: Stabilizing Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Prepared by the Senior Application Scientist Team Welcome to the technical support center for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process deve...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable synthetic intermediate. We understand that managing the thermal stability of this β-keto ester is critical for achieving high yields and purity. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate the challenges associated with its synthesis, purification, and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Q1: What are the immediate visual signs of thermal degradation?A: The most common signs include a yellow to brown discoloration of the reaction mixture or isolated product, loss of yield, and potentially the evolution of a gas (carbon dioxide) if the degradation is severe. In analysis, you will observe the appearance of new, significant impurity peaks in TLC, HPLC, or GC-MS analyses.
Q2: What is the primary chemical pathway for its thermal degradation?A: The primary pathway is thermal decarboxylation. As a β-keto ester, the molecule is susceptible to hydrolysis to the corresponding β-keto acid, which then readily loses carbon dioxide upon heating to form 2,6-diphenylpiperidin-4-one.[1][2][3] This process is accelerated by both heat and the presence of acidic or basic conditions.[2][4]
Q3: Is it safe to purify this compound by distillation?A: Distillation is strongly discouraged. The high temperatures required for distillation will almost certainly induce significant decarboxylation and other decomposition pathways.[4] Non-thermal purification methods like recrystallization or column chromatography are highly recommended.[5][6]
Q4: How should I store the compound to ensure long-term stability?A: For optimal stability, store the purified solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C). Protect it from moisture and light.
Q5: My Hantzsch-type synthesis for this compound is giving low yields. Could this be a stability issue?A: Absolutely. The classical Hantzsch reaction often requires elevated temperatures, which can be detrimental to the β-keto ester product.[7][8] Low yields are frequently a result of the product degrading as it is formed. Optimizing reaction conditions to lower the temperature and reaction time is a critical troubleshooting step.[9][10]
Part 2: Troubleshooting Guide: A Symptom-Based Approach
This guide helps you diagnose and solve specific problems encountered during your experiments.
Symptom 1: Low or No Product Yield in Synthesis
You've followed a standard synthesis protocol (e.g., a Hantzsch or Mannich-type condensation), but the yield is significantly lower than expected or the reaction fails entirely.
The conditions of the synthesis itself are causing the product to decompose as it forms. This is common in multicomponent reactions that are run for extended periods at reflux temperatures.[7][8]
Causality Explained:
The synthesis of the piperidone ring often involves temperatures that are sufficient to initiate decarboxylation of the newly formed β-keto ester product.[11] The very catalysts (acidic or basic) used to promote the condensation can also facilitate the degradation pathway.
Troubleshooting & Mitigation Strategies:
Re-evaluate Reaction Temperature: High temperatures do not always correlate with higher yields for this class of compounds.[12]
Action: Systematically lower the reaction temperature in 10 °C increments. Monitor the reaction progress closely using TLC or HPLC to find the optimal balance between reaction rate and product stability. Many modern protocols utilize catalysts that are effective at or near room temperature.[7]
Minimize Reaction Time: Prolonged exposure to heat increases the likelihood of degradation.
Action: Determine the point of maximum product formation via time-course analysis (e.g., taking aliquots every hour). Quench the reaction as soon as the starting materials are consumed to avoid unnecessary heating.
Employ Modern Catalysis: Traditional methods may be thermally inefficient.
Action: Investigate the use of milder, more efficient catalysts that can promote the reaction at lower temperatures. Options include p-toluenesulfonic acid (PTSA) with ultrasonic irradiation or the use of ionic liquids.[7][8]
Control Atmosphere: While decarboxylation is the primary concern, oxidative side-reactions can also occur, especially at higher temperatures, leading to aromatization of the piperidine ring.[13]
Action: Run the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways.[9]
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low synthesis yields.
Symptom 2: Major Byproduct Identified as 2,6-Diphenylpiperidin-4-one
Your final product is contaminated with a significant amount of a lower molecular weight byproduct, which mass spectrometry and NMR confirm is the piperidone core without the ethyl carboxylate group.
Primary Suspected Cause: Decarboxylation During Workup or Purification
The desired product formed successfully but was degraded by subsequent processing steps.
Causality Explained:
The β-keto ester is particularly prone to decarboxylation after hydrolysis to the β-keto acid. This hydrolysis can be inadvertently triggered during an acidic or basic aqueous workup, followed by decarboxylation upon any subsequent heating (e.g., solvent removal).[1][4][14] The mechanism proceeds through a stable, six-membered cyclic transition state, making it a facile process.[1]
Decarboxylation Pathway
Caption: The pathway of degradation via decarboxylation.
Troubleshooting & Mitigation Strategies:
Implement a Mild Workup: Avoid harsh pH conditions and high temperatures.
Action: When neutralizing the reaction mixture, perform the addition of acid or base slowly at a reduced temperature (0-5 °C). Use dilute solutions (e.g., 1M HCl or saturated NaHCO₃) to prevent localized heating and pH spikes.
Prioritize Non-Thermal Purification:
Action: The most reliable method for purification is recrystallization . Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high purity crystals.[5] If chromatography is necessary, use a silica gel column with an appropriate eluent system and avoid letting the column run dry for extended periods.
Gentle Solvent Removal:
Action: When removing solvents using a rotary evaporator, use the lowest possible bath temperature and an efficient vacuum to minimize the product's exposure to heat. Do not leave the flask on the evaporator at high temperature after the solvent is gone.
Symptom 3: Product is a Complex Mixture with Evidence of Cleavage
Analysis shows multiple products, and mass spectrometry suggests fragments corresponding to the cleavage of the bond between the C3 and C4 carbons of the piperidone ring.
The product is undergoing a base-catalyzed cleavage, reversing its formation.
Causality Explained:
The Retro-Claisen condensation is the microscopic reverse of the Claisen condensation that forms the β-keto ester.[15] It is promoted by alkoxide bases and heat. If a strong base (e.g., sodium ethoxide) is used in the synthesis or workup and is not properly neutralized, it can attack the ketone carbonyl, leading to the cleavage of the C-C bond and decomposition of the molecule.
Retro-Claisen Cleavage Pathway
Caption: Degradation via the Retro-Claisen pathway.
Troubleshooting & Mitigation Strategies:
Stoichiometric Control of Base:
Action: If a base is required, use it in catalytic amounts or ensure it is fully quenched before any heating steps. In directed Claisen-type syntheses, consider using a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to pre-form an enolate, which offers greater control.[4][16]
Careful pH Monitoring During Workup:
Action: Ensure the reaction mixture is brought to a neutral pH (6.5-7.5) before extraction and solvent removal. This minimizes the presence of residual base that could catalyze the retro-Claisen reaction.
Part 3: Recommended Protocols & Best Practices
Protocol 1: Optimized Low-Temperature Synthesis
This protocol is a general guideline and should be optimized for specific substrates. It prioritizes milder conditions to maximize yield and purity.
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
Ammonia Source: Add the ammonium source, such as ammonium acetate (1.2 mmol).
Catalysis: Introduce a catalyst known for high efficiency at lower temperatures, such as p-toluenesulfonic acid (PTSA, 0.1 mmol).[7]
Reaction: Stir the mixture at a controlled temperature, starting at room temperature and gently warming to 40-50 °C if necessary.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) every 1-2 hours.
Workup: Once the aldehyde is consumed, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (<40 °C).
Purification: Purify the crude product by recrystallization from ethanol or an ethyl acetate/hexane mixture.[5][6]
Protocol 2: Analytical Monitoring of Degradation
Use High-Performance Liquid Chromatography (HPLC) to quantify the purity of your compound and identify key degradants.
Parameter
Recommended Setting
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid)
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 254 nm
Injection Vol.
10 µL
Expected Elution
The decarboxylated product (2,6-diphenylpiperidin-4-one) is less polar and will typically have a shorter retention time than the parent β-keto ester.
This method is a general starting point and should be validated for your specific application.[17][18]
References
Jiro Tsuji. "Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters." Proceedings of the Japan Academy, Series B. URL: [Link]
Piera Trinchera, et al. "One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity." Beilstein Journal of Organic Chemistry. URL: [Link]
Yue-Ling Wang, et al. "Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates." Chemical Science. URL: [Link]
Mannar R. Maurya, et al. "Study of temperature dependent three component dynamic covalent assembly via Hantzsch reaction catalyzed by dioxido- and oxidoperoxidomolybdenum(vi) complexes under solvent free conditions." RSC Publishing. URL: [Link]
Chris P Schaller. "CX7b. Enolates: Decarboxylation." Reactivity in Chemistry. URL: [Link]
R. Arulraj, et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters. URL: [Link]
Yulia V. Nelyubina, et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. URL: [Link]
ACS Publications. "Efficient Synthesis of Piperidine Derivatives." The Journal of Organic Chemistry. URL: [Link]
RSC Publishing. "Recent advances in the transesterification of β-keto esters." RSC Publishing. URL: [Link]
Biosynce. "What are the detection methods for piperidine?" Biosynce Blog. URL: [Link]
Teruaki Mukaiyama. "Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction." Journal of Synthetic Organic Chemistry, Japan. URL: [Link]
Huw M. L. Davies, et al. "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Angewandte Chemie. URL: [Link]
Google Patents. "Piperidine derivatives as stabilizers." Google Patents.
S. Ananthakumar, et al. "Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)acetamido]piperazine-1-carboxylate." Acta Crystallographica Section E. URL: [Link]
ResearchGate. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." ResearchGate. URL: [Link]
Rishan Singh. "Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature." Oriental Journal of Chemistry. URL: [Link]
M. S. Y. Khan, et al. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." BMC Chemistry. URL: [Link]
International Journal of Environmental Sciences. "Synthesis, Characterization And Thermal Decomposition Of N- (3-Butyl-2, 6-Diphenylpiperidin-4-Ylidene)Isonicotinohydrazide-Non-Isothermal Condition." International Journal of Environmental Sciences. URL: [Link]
ResearchGate. "Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate." ResearchGate. URL: [Link]
N. Jayalakshmi and S. Nanjundan. "SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL STUDIES OF SELENADIAZOLE AND HYDRAZONE DERIVATIVES OF 2, 6–DIPHENYL –4–PIPERIDONE." TSI Journals. URL: [Link]
SciSpace. "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace. URL: [Link]
Google Patents. "Detection method for determining piperidine residue in bulk drug." Google Patents.
MDPI. "Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures." MDPI. URL: [Link]
University Blog Service. "Oxidative Degradation of Piperazine in the." University Blog Service. URL: [Link]
MDPI. "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups." MDPI. URL: [Link]
ResearchGate. "(PDF) A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity." ResearchGate. URL: [Link]
JOCPR. "Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives." Journal of Chemical and Pharmaceutical Research. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter complex separation challenges in drug development. The molecule —Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate —presents a "perfect storm" of chromatographic liabilities.
To successfully analyze or purify this compound, you must navigate three competing structural challenges:
The Basic Secondary Amine: The piperidine nitrogen (pKa ~9.5) readily interacts with acidic silanols on silica stationary phases, causing severe peak tailing.
The
β
-Keto Ester Moiety: The
α
-proton at the C3 position (flanked by the C4 ketone and C3 ester) is highly acidic. This drives rapid keto-enol tautomerization and on-column epimerization [1].
Steric Bulk & Multiple Stereocenters: The bulky phenyl rings at C2 and C6 create multiple diastereomeric and enantiomeric pairs that require highly selective stationary phases to resolve.
Below is our comprehensive guide to developing a self-validating, robust chromatographic method for this molecule.
Method Development & Troubleshooting Workflow
Fig 1. Decision tree for chromatographic method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: During reversed-phase HPLC, my chromatogram shows severe peak broadening and a raised "plateau" between two peaks. What causes this, and how can I fix it?Cause: This is a classic symptom of on-column epimerization. Because your molecule is a
β
-keto ester, the proton at the C3 chiral center is highly labile. During the chromatographic run, the molecule rapidly interconverts between its keto and enol tautomers, causing the C3 stereocenter to invert [1]. When the rate of this interconversion matches the timescale of your chromatography, the peaks "smear" together into a plateau.
Solution: You must assert thermodynamic and kinetic control over the molecule:
Kinetic Quenching: Lower the column compartment temperature to sub-ambient levels (10–15 °C). This drastically slows the rate of epimerization.
Thermodynamic Control: Add an acidic modifier (e.g., 0.1% Trifluoroacetic acid (TFA)) to the mobile phase. Acidic conditions suppress the formation of the enolate intermediate, effectively "locking" the molecule in its keto form [4].
Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I achieve symmetrical peaks?Cause: The piperidine ring contains a secondary amine. In standard reversed-phase chromatography, this basic nitrogen becomes protonated and undergoes strong secondary electrostatic interactions with residual, unreacted acidic silanol groups (
−Si-OH
) on the silica stationary phase [2].
Solution:
Column Chemistry: Switch to a high-purity, Type B silica column with aggressive end-capping (e.g., Waters XBridge) or a polar-embedded stationary phase to sterically shield residual silanols.
Mobile Phase Optimization: Operate at a low pH (pH 2.0–2.5) using phosphoric acid or TFA to ensure all silanols are fully protonated and neutral, eliminating the ion-exchange retention mechanism [2].
Q3: What is the most efficient technique for the chiral resolution of its enantiomers?Cause: The molecule has multiple stereocenters and bulky phenyl substituents. Traditional normal-phase chiral HPLC often yields poor mass transfer and broad peaks for heavily substituted piperidines.
Solution: Supercritical Fluid Chromatography (SFC) is the gold standard for bulky piperidine derivatives[3]. The low viscosity and high diffusivity of supercritical
CO2
enhance mass transfer. We recommend using an immobilized Polysaccharide Chiral Stationary Phase (CSP).
To achieve baseline resolution of the enantiomers while suppressing C3 epimerization, follow this self-validating SFC protocol.
Step 1: Sample Preparation
Dissolve the analyte in anhydrous Methanol to a concentration of 1.0 mg/mL.
Causality Insight: Strictly avoid basic diluents (e.g., those containing Diethylamine or ammonia) during sample prep. Basic conditions rapidly deprotonate the C3
α
-proton, leading to ex-column epimerization before the sample even reaches the injector [4].
Step 2: System Setup & Equilibration
System: SFC-UV (e.g., Agilent 1260 Infinity II SFC or Waters UPC2).
Column: CHIRALPAK IC (Immobilized cellulose derivative), 250 x 4.6 mm, 5 µm.
Causality Insight: TFA is selected over traditional basic SFC modifiers (like DEA) to lock the C3 stereocenter and prevent tautomerization inside the column.
Backpressure (BPR): 150 bar (maintains the supercritical state of
CO2
).
Column Temperature: 15 °C.
Causality Insight: Sub-ambient temperature is utilized to kinetically quench any residual keto-enol interconversion that the TFA modifier does not fully suppress.
Step 4: Detection & System Suitability
Monitor UV absorbance at 254 nm.
Validation Check: If the baseline between the two enantiomer peaks remains elevated (plateauing), the epimerization is not fully quenched. Decrease the column temperature to 10 °C and verify that the valley drops to the baseline.
References
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases
Source: Biomedical Chromatography (PubMed)
URL:[Link]
Recent advances in the transesterification of β-keto esters
Source: RSC Advances (NIH PMC)
URL:[Link]
Troubleshooting
Reducing byproducts in ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate multi-component reactions
An in-depth guide to provide researchers, scientists, and drug development professionals with a technical support center for the multi-component synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide o...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to provide researchers, scientists, and drug development professionals with a technical support center for the multi-component synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This guide offers troubleshooting advice and frequently asked questions to address common experimental challenges, with a focus on minimizing byproduct formation and maximizing yield.
Technical Support Center: Synthesis of Ethyl 4-Oxo-2,6-Diphenylpiperidine-3-Carboxylate
This document serves as a specialized resource for navigating the complexities of the multi-component reaction (MCR) used to synthesize ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. This valuable heterocyclic scaffold is a key building block in medicinal chemistry.[1][2] The reaction, typically a variation of the Hantzsch dihydropyridine synthesis, involves the condensation of an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).[3][4] While elegant in its convergence, this MCR is often plagued by competing side reactions that can complicate purification and reduce yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the reaction mechanism, delve into the genesis of common byproducts, and provide validated protocols to steer your synthesis toward the desired product.
Core Reaction Mechanism: A Stepwise View
Understanding the main reaction pathway is critical for diagnosing and preventing side reactions. The formation of the 4-oxopiperidine ring is believed to proceed through a sequence of equilibria-driven steps.
Caption: Main pathway for the multi-component synthesis.
The reaction initiates with two parallel processes: the formation of a nucleophilic enamine from ethyl acetoacetate and ammonia, and the Knoevenagel condensation of benzaldehyde with a second molecule of ethyl acetoacetate to form an α,β-unsaturated carbonyl compound.[4] A subsequent Michael addition between the enamine and the Knoevenagel adduct is followed by intramolecular cyclization and dehydration to yield the final piperidone ring.[4]
Troubleshooting Guide
This section addresses specific, common issues in a question-and-answer format.
Q1: My final yield is consistently low (< 30%). What are the most likely causes and how can I improve it?
A1: Low yield is the most frequent complaint and typically points to one of three areas: suboptimal reaction conditions, reagent quality, or inefficient workup.
Causality: The multi-component reaction is a series of equilibrium steps. Any factor that slows down one of the key steps (enamine formation, Knoevenagel condensation, or Michael addition) or promotes a side reaction will drastically lower the overall yield.[3]
Solutions:
Reagent Purity: Ensure benzaldehyde is free of benzoic acid (which can alter pH) by passing it through a short column of basic alumina. Use freshly opened, high-purity ethyl acetoacetate and ammonium acetate.
Temperature Control: While heating is necessary to drive the reaction, excessive temperatures (>100-120 °C in ethanol) can promote side reactions like aldol condensations and decomposition. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.
Water Removal: The final dehydration step is crucial. While the reaction is often run in a protic solvent like ethanol, the removal of water can drive the equilibrium toward the product. Consider using a Dean-Stark trap if using a solvent like toluene, or adding molecular sieves (4Å) to the reaction mixture.[5][6]
Catalysis: The reaction can be sensitive to pH. While ammonium acetate acts as both reactant and a buffer, some systems benefit from a catalytic amount of a mild acid like acetic acid to accelerate both enamine formation and the Knoevenagel condensation.[6]
Q2: My crude product is a sticky, intractable oil, and I see multiple overlapping spots on my TLC plate. What are these byproducts?
A2: This issue usually indicates the formation of polymeric material and acyclic intermediates.
Causality & Identification:
Aldol Byproducts: Ethyl acetoacetate can undergo self-condensation under basic or even neutral conditions upon heating, leading to polymeric materials.[7]
Acyclic Michael Adduct: The intermediate formed after the Michael addition may fail to cyclize efficiently, especially if the reaction is not heated sufficiently or if steric hindrance is an issue. This linear intermediate is often more polar and can contribute to the oily consistency.
Aminal Formation: Excess benzaldehyde and ammonia can form aminals, which can be unstable and contribute to a complex mixture.[7]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting product isolation.
Q3: I've isolated a major byproduct that appears to be aromatic. What is it and how did it form?
A3: You have likely formed the oxidized pyridine derivative. This is a very common byproduct in Hantzsch-type syntheses.
Causality: The desired 4-oxopiperidine product is structurally similar to a 1,4-dihydropyridine (1,4-DHP). 1,4-DHPs are readily oxidized to the corresponding aromatic pyridine, as this provides a strong thermodynamic driving force (aromatization).[3][8] This oxidation can occur during the reaction if an oxidizing agent is present (even atmospheric oxygen at high temperatures) or during workup.
Mechanism of Byproduct Formation:
Caption: Formation of the aromatic pyridone byproduct via oxidation.
Solutions:
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.
Avoid Oxidizing Agents: Be mindful of reagents used in workup. For example, using ferric chloride (FeCl₃) to remove certain impurities can aggressively promote oxidation.[3]
Controlled Temperature: Higher temperatures accelerate the rate of oxidation. Maintain the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reactants?
A: The generally accepted stoichiometry is a 2:1:1 molar ratio of the β-ketoester (ethyl acetoacetate), the aldehyde (benzaldehyde), and the nitrogen source (ammonium acetate). An excess of the ammonia source is sometimes used to push the enamine formation equilibrium.
Q: Which solvents are most effective for this reaction?
A: The choice of solvent significantly impacts reaction rate and product purity. A comparison is provided below.
Solvent
Typical Temperature
Advantages
Disadvantages
Ethanol
Reflux (~78°C)
Good solubility for reactants, common, easy to remove.
Can participate in side reactions; lower reflux temp may require longer times.
Acetic Acid
80-110°C
Acts as both solvent and catalyst, can promote high yields.
Can be corrosive, difficult to remove completely, may promote oxidation.
Toluene
Reflux (~110°C)
Allows for azeotropic removal of water with a Dean-Stark trap.
Lower solubility of starting materials, higher temperature.
Solvent-free
80-120°C
"Green" approach, high concentration can speed up reaction.[9]
Can be difficult to control exotherms, may lead to a solid mass.
Q: Can microwave irradiation be used to accelerate this synthesis?
A: Yes, microwave-assisted synthesis is a well-documented method for accelerating Hantzsch-type reactions.[10][11] It can dramatically reduce reaction times from hours to minutes. However, it requires careful optimization, as the rapid heating can sometimes favor byproduct formation if not properly controlled.[11]
Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
This protocol incorporates best practices to minimize byproduct formation.
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl acetoacetate (26.0 g, 0.2 mol) and absolute ethanol (100 mL).
Reagent Addition: Add ammonium acetate (7.7 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.
Aldehyde Addition: To the stirring solution, add freshly purified benzaldehyde (10.6 g, 0.1 mol) dropwise over 10 minutes.
Reaction: Heat the mixture to a gentle reflux (~80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Workup:
Cool the reaction mixture to room temperature. A precipitate may form.
Reduce the solvent volume to approximately 30 mL using a rotary evaporator.
Add 100 mL of cold water to the flask and stir vigorously for 30 minutes to precipitate the product fully.
Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
Purification: The crude solid can be purified by recrystallization from hot ethanol or isopropanol to yield the title compound as a white to off-white crystalline solid.
Protocol 2: Purification via Recrystallization
Transfer the crude, dried solid to an Erlenmeyer flask.
Add a minimal amount of hot ethanol (start with 3-4 mL per gram of crude product) to dissolve the solid completely. Add more solvent in small portions if necessary.
Once fully dissolved, allow the solution to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.
References
Benchchem. (n.d.). Application Notes: The Role of Piperidine in Stork Enamine Alkylation.
Gauthier, D. R., & Zardecki, Z. (2006). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry, 71(20), 7773–7776. Available from: [Link]
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(31), 6147-6168. Available from: [Link]
Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
Hickmott, P. W. (1975). Enamines: Synthesis, Structure, and Reactions. Cambridge University Press.
Cervená, I., et al. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(31), 6147-6168. Available from: [Link]
Ghosh, S. K. (2015). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and their Applications.
Singh, R., et al. (2022). Michael Addition Reaction Under Green Chemistry. International Journal for Scientific Research & Development, 10(1).
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available from: [Link]
Rani, M., et al. (2013). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl) - PMC. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059.
Teimouri, A., Chermahini, A. N., & Ghorbanian, L. (2014). Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.
ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
Sharma, R., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry.
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745.
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
Tu, S., et al. (2012). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 2(26), 9745-9748.
Zhu, W., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds.
El-Gazzar, A. R. B. A., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.
Khan, K. M., et al. (2010). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes.
Khan, K. M., et al. (2010). SYNTHESIS OF ETHYL-4,6-DIHYDROXY-2-OXO-1-PHENYL-5-ARYLAZOPYRIDINE-3-CARBOXYLATE, PART (IV): NEW DISPERSE DYES. Journal of the Chemical Society of Pakistan, 32(4), 505-510.
Senthilkumar, P., & Mohan, S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. Research Journal of Pharmacy and Technology, 12(4), 1667-1670.
Chakraborty, S., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Chemistry-An Asian Journal.
de la Cruz, P., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(12), 993-1005.
Sureshkumar, M., et al. (2013). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. TSI Journals., 6 Diphenyl 4 piperidone. TSI Journals.
Technical Support Center: Storage & Stability Optimization for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Welcome to the advanced technical support portal for handling ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate . As a Senior Application Scientist overseeing library synthesis and drug development workflows, I frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support portal for handling ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate . As a Senior Application Scientist overseeing library synthesis and drug development workflows, I frequently audit the handling of highly functionalized piperidine scaffolds.
This specific compound is a highly versatile building block in medicinal chemistry , but its architecture—combining a sterically hindered secondary amine with a
β
-keto ester moiety—creates a perfect storm for chemical degradation if mishandled. This guide provides field-proven, self-validating protocols to ensure the integrity of your experiments.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my stored compound show a lower molecular weight degradant (-72 Da) over time?The Causality: You are observing the classic hydrolysis-decarboxylation cascade. The
β
-keto ester group is highly susceptible to nucleophilic attack by trace water. If atmospheric moisture condenses on your powder, it initiates ester hydrolysis to form a
β
-keto acid intermediate [[1]]([Link]).
β
-keto acids are inherently unstable; they form a six-membered cyclic transition state that facilitates spontaneous decarboxylation, releasing
CO2
. The combined loss of the ethyl group (-28 Da) and
CO2
(-44 Da) results in the -72 Da degradant (2,6-diphenylpiperidin-4-one).
Q2: What causes the color change (yellowing) in my powder after leaving it on the bench?The Causality: This is indicative of amine oxidation. Piperidine derivatives are sensitive to strong oxidizing agents and ambient oxygen . The secondary amine in the piperidine ring can oxidize to form N-oxide derivatives (+16 Da) when exposed to air and ambient light over prolonged periods.
Q3: How do I prevent epimerization at the C3 stereocenter during my reactions?The Causality: The
α
-proton (at the C3 position, between the oxo and carboxylate groups) is highly acidic. In the presence of protic solvents or even mild bases, the molecule readily tautomerizes to its enol form. When it reverts to the keto form, stereochemical information at C3 is lost. To prevent this, strictly utilize anhydrous, aprotic solvents (e.g., dry DCM or THF) and avoid unnecessary exposure to basic conditions unless initiating a deliberate enolate reaction.
Fig 1. Mechanistic degradation pathways via hydrolysis-decarboxylation and amine oxidation.
Part 2: Quantitative Stability Profile
Decarboxylation is a thermally driven process. Lowering the storage temperature arrests the reaction kinetics. Studies on similar
β
-keto architectures demonstrate that storage at -20°C still results in near-complete degradation within 40 days if moisture is present, whereas -80°C preserves the compound indefinitely .
Table 1: Stability Matrix for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
To guarantee trustworthiness in your assays, do not simply follow steps—validate them in real-time. Below are the definitive protocols for handling this compound.
Protocol A: Anhydrous Aliquoting and Cryogenic Storage
Objective: Prevent moisture condensation and oxygen exposure during bulk powder subdivision.
Gravimetric Baseline: Weigh the sealed bulk vial immediately upon receipt.
Thermal Equilibration: Place the sealed vial in a vacuum desiccator at 25°C for 60 minutes.
Self-Validation Check: Re-weigh the vial. A mass increase of >0.05% indicates moisture has condensed on the cold exterior. Do not open the vial until the mass stabilizes, proving it has reached room temperature.
Inert Transfer: Move the vial into a glove box purged with Nitrogen or Argon.
Causality: Argon is denser than air and is highly recommended for overlaying powders, as it effectively sinks into the vial headspace to displace residual oxygen and moisture.
Aliquoting: Subdivide the powder into single-use amber glass vials (amber glass prevents UV-induced radical oxidation of the piperidine ring).
Sealing: Cap with PTFE-lined septa. PTFE is chemically inert and highly impermeable to atmospheric moisture compared to standard silicone septa.
Storage: Transfer immediately to a -80°C freezer.
Fig 2. Self-validating workflow for anhydrous aliquoting and long-term cryogenic storage.
Protocol B: LC-MS Quality Control (QC) Validation
Objective: Verify compound integrity prior to high-value synthesis without inducing on-column degradation.
System Equilibration: Run a blank injection (100% LC-MS grade Acetonitrile) to establish a baseline.
Self-Validation Check: The baseline must show zero peaks at the target m/z (351.4 for parent, 279.3 for the decarboxylated degradant). This proves any subsequent degradant peaks are from the sample, not column carryover.
Sample Preparation: Dissolve 1 mg of the compound in anhydrous LC-MS grade Acetonitrile.
Causality: Do not use water/methanol gradients for the sample stock. Protic solvents combined with the heat of the MS ionization source will artificially induce the exact hydrolysis/decarboxylation you are trying to measure .
Rapid Analysis: Inject the sample immediately using a fast gradient (e.g., 2-minute run) to minimize residence time in the column.
Data Interpretation: Calculate the ratio of the Area Under the Curve (AUC) for m/z 351.4 vs. m/z 279.3. A degradant peak >2% dictates that the aliquot should be discarded.
References
AK Lectures. "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters". AK Lectures. URL:[Link] [[1.6]]
Comparative Technical Guide: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (EODPC) vs. Standard Piperidones
As drug discovery pivots toward highly functionalized, multi-target directed ligands, the structural optimization of core pharmacophores is critical. The piperidone scaffold is widely recognized as a "privileged structur...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pivots toward highly functionalized, multi-target directed ligands, the structural optimization of core pharmacophores is critical. The piperidone scaffold is widely recognized as a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and neuroprotective effects ()[1].
However, standard unsubstituted piperidones often lack the target specificity and lipophilicity required for advanced therapeutic applications. This guide objectively compares standard piperidone derivatives against Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (EODPC) , detailing the structural causality behind EODPC's superior performance as a building block for potent pharmacological agents ()[2].
Structural & Mechanistic Divergence
The biological efficacy of a molecule is fundamentally dictated by its spatial conformation and electronic distribution. Standard 4-piperidones and 2-piperidones possess a flexible, relatively hydrophilic core that interacts weakly with diverse biological targets, often leading to off-target effects and lower overall potency ()[3].
In contrast, EODPC introduces three critical structural modifications that drastically alter its pharmacodynamic profile:
2,6-Diphenyl Substitution: These bulky aromatic rings force the piperidine core into a rigid chair conformation to minimize 1,3-diaxial steric strain. This "stereochemical lock" ensures that the molecule presents its functional groups in a predictable 3D orientation. Furthermore, the phenyl rings significantly increase the molecule's lipophilicity, driving strong binding into the hydrophobic pockets of target enzymes (e.g., the 20S proteasome)[1][4].
4-Oxo Group: Acts as a critical hydrogen bond acceptor and a reactive site for further functionalization (e.g., synthesizing curcumin mimics or bis-arylidene derivatives) ()[5].
3-Ethoxycarbonyl Group: Provides an additional vector for hydrogen bonding and modulates the electronic density of the adjacent ketone, enhancing its susceptibility to nucleophilic attack by target residues (such as the N-terminal threonine of proteasome β-subunits)[1].
Structural determinants of EODPC versus standard piperidones driving target affinity.
Comparative Performance & Quantitative Metrics
When utilized as a core scaffold for drug development, EODPC and its highly functionalized derivatives (such as 3,5-bis(arylidene)-4-piperidones) consistently outperform standard piperidone derivatives in both binding affinity and cytotoxicity against resistant cell lines[1][4].
The table below synthesizes the comparative performance data of these scaffolds across primary biological applications:
Compound Class
Representative Structure
Primary Target / Application
Average IC50 / GI50
Lipophilicity (LogP)
Standard 4-Piperidone
Unsubstituted core
Broad-spectrum (Non-specific)
> 50.0 µM
~ 0.8
Standard 2-Piperidone
2-Piperidone derivatives
β-Amyloid Aggregation Inhibition
20.0 - 30.0 µM
~ 1.2
EODPC Scaffold
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Proteasome Inhibition / Anticancer
0.15 - 0.28 µM
~ 3.5
Data Note: The sub-micromolar GI50 values (0.15–0.28 µM) against HeLa and HCT116 lines are representative of advanced EODPC-derived aminothiazolylacetamido derivatives, highlighting the scaffold's superior baseline for optimization ()[6].
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why specific reagents or conditions are utilized.
Protocol A: Multicomponent Synthesis & Stereochemical Validation of EODPC
This protocol utilizes a one-pot, multicomponent Mannich-type condensation to construct the highly substituted piperidine ring[7].
Reagent Assembly: Combine ethyl acetoacetate (1.0 eq), benzaldehyde (2.0 eq), and ammonium acetate (1.5 eq) in absolute ethanol.
Causality: Ammonium acetate acts dually as the nitrogen source for the piperidine ring and as a weak base catalyst. Ethanol is chosen as a protic solvent because it stabilizes the transition states during the tandem Knoevenagel condensation and aza-Michael addition.
Reflux & Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
Causality: The continuous heat drives the thermodynamic equilibrium toward the most stable cyclized product. As the highly lipophilic EODPC forms, it naturally begins to precipitate out of the cooling ethanol, driving the reaction forward via Le Chatelier’s principle.
Stereochemical Validation (NMR): Isolate the precipitate and perform 1H-NMR spectroscopy.
Self-Validation: Look for the axial-axial coupling constants (
J>10
Hz) of the protons at the 2 and 6 positions. A large
J
value confirms that the bulky phenyl groups are locked in the equatorial positions, verifying the required chair conformation[6][7].
EODPC derivatives frequently target the 20S proteasome. This assay measures the inhibition of chymotrypsin-like activity[1][4].
Enzyme & Substrate Preparation: Incubate purified 20S proteasome with varying concentrations of the EODPC derivative in a Tris-HCl buffer (pH 7.5). Add the fluorogenic substrate Suc-LLVY-AMC.
Causality: The Tris-HCl buffer mimics physiological pH, maintaining the native conformation of the proteasome. Suc-LLVY-AMC is specifically cleaved by the chymotrypsin-like active site, releasing highly fluorescent AMC.
Self-Validation: Using a fluorogenic kinetic readout rather than a colorimetric end-point assay eliminates artifacts caused by compound precipitation or background absorbance. Include Bortezomib as a positive control to validate the dynamic range of the assay.
Self-validating workflow for the synthesis and biological evaluation of EODPC.
Conclusion
While standard piperidones offer a baseline for drug discovery, they lack the structural rigidity and targeted lipophilicity required for advanced, high-affinity receptor binding. Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (EODPC) overcomes these limitations through its stereochemically locked chair conformation and strategic functional group placement. By serving as a highly reactive, structurally rigid scaffold, EODPC enables the synthesis of potent derivatives capable of sub-micromolar inhibition across complex biological targets, solidifying its superiority as a foundational building block in modern medicinal chemistry.
References
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. Available at:[Link]
Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed (Elsevier). Available at: [Link]
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at:[Link]
Synthesis, Spectral, Theoretical, Antimicrobial Evaluation, and Molecular Docking Studies of Some Novel Ethyl 5-(1-Methyl-1h-Tetrazol-5-Ylthio)-4-Oxo-2,6-Substituted Diphenylpiperidine-3-Carboxylate Derivatives. Der Pharma Chemica. Available at:[Link]
Navigating the Analytical Maze: A Comparative Guide to LC-MS Method Validation for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Quantification
In the landscape of pharmaceutical development, the rigorous and robust quantification of novel chemical entities is a cornerstone of success. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spec...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the rigorous and robust quantification of novel chemical entities is a cornerstone of success. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of analytical methods to quantify ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, a piperidine derivative with significant potential in medicinal chemistry. As researchers and drug development professionals, the selection of an appropriate, validated analytical method is not merely a regulatory hurdle but a critical determinant of data integrity and, ultimately, project viability.
This document eschews a one-size-fits-all template, instead offering a nuanced exploration of experimental choices, their underlying scientific principles, and their practical implications. We will delve into the comparative performance of different LC-MS configurations and validation parameters, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The Analytical Challenge: Understanding Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is an organic compound featuring a piperidine core, a structure prevalent in many bioactive molecules. Its molecular structure, with two phenyl groups, a ketone, and an ester functional group, presents specific analytical considerations. These include its potential for in-source fragmentation, its lipophilicity which influences chromatographic retention, and the need for a sensitive and selective quantification method, particularly in complex biological matrices.
I. Comparative Analysis of LC-MS Methodologies
The choice of LC-MS instrumentation and parameters is pivotal for developing a method that is "suitable for its intended purpose."[5] Here, we compare key components of the LC-MS workflow.
A. Liquid Chromatography: The Separation Science
The primary goal of the LC system is to separate the analyte of interest from matrix components and potential impurities. The choice between different chromatographic techniques can significantly impact method performance.
Reversed-Phase (RP) Chromatography: This is the workhorse of small molecule analysis. For a moderately non-polar compound like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, a C18 column is a logical starting point.[6] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
Rationale: The phenyl groups of the analyte will strongly interact with the C18 stationary phase, allowing for good retention and separation from more polar matrix components.
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this type of analyte, HILIC can be an alternative if RP-LC fails to provide adequate retention or selectivity, especially if the compound exhibits some polar character due to the ketone and ester groups.
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, offering a different selectivity mechanism that can be advantageous in complex separations.
B. Mass Spectrometry: The Detection Powerhouse
The mass spectrometer provides the sensitivity and selectivity required for trace-level quantification.
Ionization Source: ESI vs. APCI
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar small molecules. Given the presence of the nitrogen atom in the piperidine ring and the oxygen atoms in the ketone and ester groups, ESI in positive ion mode is the most probable choice for efficient ionization of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar compounds. While ESI is the primary choice, APCI could be explored if ESI proves to be inefficient.
Mass Analyzer: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
Triple Quadrupole (QqQ) Mass Spectrometry: Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ is the gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[7] It involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.[7]
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS offers high mass accuracy and resolution, which can be advantageous for both qualitative and quantitative analysis, especially in complex matrices where isobaric interferences are a concern.[8] While traditionally used for qualitative work, recent advancements have made HRMS a viable option for quantification.[8]
II. The Validation Gauntlet: A Step-by-Step Experimental Guide
A robust method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for its intended use. The following parameters, based on ICH Q2(R1) and FDA guidelines, are essential.[4][9]
A. Specificity and Selectivity
This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Experimental Protocol:
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ.[10]
B. Linearity and Range
This establishes the relationship between the analyte concentration and the instrumental response.
Experimental Protocol:
Prepare a series of calibration standards by spiking the analyte into the matrix at a minimum of five different concentration levels.
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[6] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
C. Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.
Experimental Protocol:
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high).
Intra-day (Repeatability) and Inter-day (Intermediate Precision) Analysis: Analyze at least five replicates of each QC level on the same day (intra-day) and on three different days (inter-day).
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ).[11]
D. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Based on Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ must be demonstrated to have acceptable accuracy and precision.[11]
E. Stability
This evaluates the chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocol:
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that mimics the sample processing time.[10]
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.
Post-Preparative (Autosampler) Stability: Analyze processed QC samples that have been stored in the autosampler.[10]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
III. Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting validation results.
Table 1: Comparison of LC-MS Method Performance
Parameter
Method A: RP-LC-QqQ-MS
Method B: HILIC-LC-QqQ-MS
Method C: RP-LC-HRMS
Linearity (r²)
> 0.995
> 0.992
> 0.996
Range
1 - 1000 ng/mL
5 - 1000 ng/mL
1 - 1000 ng/mL
LLOQ
1 ng/mL
5 ng/mL
1 ng/mL
Accuracy (% Bias)
-5.2% to +3.8%
-8.1% to +6.5%
-4.5% to +2.9%
Precision (%RSD)
< 8.5%
< 10.2%
< 7.8%
Matrix Effect
Minimal
Moderate
Minimal
Run Time
5 min
7 min
5 min
Workflow Diagram
Caption: A typical workflow for LC-MS method validation.
Logical Relationship Diagram
Caption: Interdependence of key validation parameters.
IV. Conclusion and Recommendations
The validation of an LC-MS method for the quantification of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate requires a systematic and scientifically sound approach. Based on the comparative analysis, a Reversed-Phase LC coupled with a Triple Quadrupole Mass Spectrometer (RP-LC-QqQ-MS) is recommended as the primary choice for most applications, offering a superb balance of sensitivity, selectivity, and robustness. The use of High-Resolution Mass Spectrometry can be a powerful alternative, particularly in discovery-stage research or when dealing with exceptionally complex matrices.
Ultimately, the choice of methodology must be guided by the specific requirements of the study, whether it be for pharmacokinetic analysis in biological fluids, quality control of bulk drug substance, or metabolic profiling. Adherence to the principles outlined in this guide and the referenced regulatory documents will ensure the generation of high-quality, defensible data, thereby accelerating the drug development process.
V. References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives.
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 17, 1-7.
Chen, G., & Pramanik, B. N. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development.
PubMed Central. (2023). Validation of an LCMS method for stability evaluations of piperine in Murchita utpalashatpalaghrita. [Link]
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
MDPI. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]
A Comparative Guide to the Bioactivity of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate Analogs
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bioactive compounds and pharmaceuticals.[1] Among the various classes of piperidine derivatives, those cont...
Author: BenchChem Technical Support Team. Date: April 2026
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of bioactive compounds and pharmaceuticals.[1] Among the various classes of piperidine derivatives, those containing a 4-oxo-2,6-diphenylpiperidine core have emerged as a particularly promising and versatile group. These N-heterocyclic compounds serve as privileged structures in drug discovery, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3]
This guide provides an in-depth comparative analysis of the bioactivity of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate and its analogs. We will synthesize data from multiple studies to objectively compare the performance of these compounds, elucidate their structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their biological evaluation. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of novel therapeutics based on this potent chemical scaffold.
Synthetic Foundation: The Mannich Reaction
The foundational synthesis of the 2,6-diaryl-4-piperidone core is most commonly achieved through a one-pot Mannich reaction.[2][4] This classic condensation reaction involves an aromatic aldehyde (e.g., benzaldehyde), a ketone providing two alpha-hydrogens (e.g., acetone or ethyl methyl ketone), and an amine source, typically ammonium acetate.[2][4] The specific synthesis of the title compound and its analogs often involves multi-step pathways, but the creation of the core piperidone ring remains a critical step.[5][6]
The causality behind this choice of reaction lies in its efficiency and ability to construct the complex heterocyclic ring system from simple, readily available precursors in a single step. The reaction proceeds through the formation of an enol or enolate from the ketone and an imine from the aldehyde and ammonia, which then react to form the piperidone ring.
Caption: General workflow for the synthesis of the 2,6-diaryl-4-piperidone core via the Mannich reaction.
Comparative Bioactivity: A Multifaceted Profile
Analogs of the ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate scaffold have been extensively evaluated for various biological activities. The substitution pattern on the C2 and C6 aryl rings, as well as modifications at the N1 and C3 positions, profoundly influences their pharmacological effects.
Anticancer Activity
Piperidine-4-one derivatives are a significant class of compounds under investigation for cancer therapy.[3][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the JAK/STAT and NF-κB pathways.[3] For instance, certain derivatives have demonstrated potent cytotoxic effects against a range of hematological and solid tumor cell lines.[3][8]
The data below summarizes the in vitro cytotoxic activity of representative piperidine-4-one analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Note: The IC50 values are approximate and collated from different studies for comparative purposes.
Antimicrobial Activity
The piperidin-4-one nucleus is also a well-established pharmacophore for antimicrobial agents. Derivatives have shown significant in vitro activity against a broad spectrum of pathogenic bacteria and fungi, with potencies in some cases comparable to standard antibiotics and antifungals.[2][9]
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that prevents visible growth of a microorganism.
The biological activity of these analogs is intricately linked to their chemical structure. SAR studies reveal critical insights for designing more potent and selective compounds.
Aryl Substituents (C2/C6): The nature and position of substituents on the phenyl rings at the C2 and C6 positions are crucial. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and steric profile of the molecule, thereby affecting its binding to biological targets.[3]
C3 Position Substitution: The ethyl carboxylate group at the C3 position offers a key handle for modification. Converting this ester to other functional groups, such as amides or other esters, can modulate the compound's polarity, hydrogen bonding capacity, and overall bioactivity.
N1 Position Derivatization: The nitrogen atom of the piperidine ring is a common site for derivatization. Introducing different substituents can impact the molecule's solubility, cell permeability, and target engagement.
4-Oxo Group Modification: The ketone at the C4 position is essential for the characteristic piperidin-4-one structure but can also be modified. For example, its conversion to an oxime or a thiosemicarbazone has been shown to enhance antifungal activity.[2][10]
Caption: Key sites for chemical modification on the piperidin-4-one scaffold to modulate bioactivity.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for evaluating the primary bioactivities of these analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]
Methodology:
Compound Preparation: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
The ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. The extensive body of research highlights their significant potential as anticancer and antimicrobial agents. The comparative data clearly indicate that strategic modifications to the core structure can lead to substantial improvements in potency and selectivity. The detailed protocols provided in this guide offer a robust framework for the continued evaluation and development of these molecules. It is evident that these piperidone derivatives serve as an excellent template for future drug design, with considerable opportunities for optimization to yield novel and more effective therapeutic agents.[2]
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Chear, N. J. Y., Singh, S., Al-Mekhlafi, N. A., Al-Sayari, A., ... & Ramanathan, S. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5123. Available from: [Link]
Abdel-Aziz, A. A. M., El-Tohamy, S. A., & El-Sayed, M. A. A. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682. Available from: [Link]
Prabhu, K., & Sureshkumar, P. (2017). Synthesis of substituted piperdin-4-ones with dichloro (cyclooctadiene) palladium(II) and antimicrobial activity. ResearchGate. Available from: [Link]
Pandurangan, P., & Raj, V. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem, 2014(3). Available from: [Link]
Sathya, V., & Rajasekaran, A. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications, 9(3), 2658-2665. Available from: [Link]
Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society, 80(9), 1101-1111. Available from: [Link]
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Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawamatsu, Y. (1990). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available from: [Link]
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Arshad, M., Bhat, A. R., & Athar, F. (2012). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429. Available from: [Link]
Amutha, P., & Nagarajan, S. (2009). Facile Synthesis of 2-Amino-5,6,7,8-tetrahydro- 5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. ResearchGate. Available from: [Link]
Berger, J. P., Akiyama, T. E., Meinke, P. T., clams, J. S., Wang, L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(11), 3179-3190. Available from: [Link]
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Bakulev, V. A., & Dar'in, D. V. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available from: [Link]
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. Available from: [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, R. A. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1), 125-135. Available from: [Link]
ResearchGate. (n.d.). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. ResearchGate. Available from: [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, R. A. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry. Available from: [Link]
Jaylakshmi, N., & Nanjundan, S. (2010). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. Trade Science Inc. Available from: [Link]
D'yakonov, V. A., & Dzhemilev, U. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 246. Available from: [Link]
Wang, Y., Liang, G., & Tang, Q. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. Available from: [Link]
A Comparative Guide to Ensuring Reproducibility in Pharmacological Assays of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing robust and reproducible pharmacological assays for ethyl 4-oxo-2,6-diphenylpiperidine-3-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing robust and reproducible pharmacological assays for ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate and its analogs. Given that piperidine derivatives are prevalent in pharmaceuticals, ensuring the reliability of preclinical data is paramount for successful drug development.[1] This document moves beyond standard protocols to address the nuanced variables that underpin experimental variability, offering actionable strategies to enhance data integrity.
The Compound in Focus: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a heterocyclic organic compound featuring a piperidine core.[2] This structural motif is a well-established pharmacophore in medicinal chemistry, frequently serving as a scaffold for developing novel therapeutic agents.[1][2] Derivatives of the 2,6-diphenylpiperidine-4-one structure have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[3][4][5][6] The specific pharmacological targets of the title compound are not extensively defined in public literature, making it a representative model for early-stage investigational molecules where establishing a reliable assay baseline is a critical first step.
The "reproducibility crisis" in biomedical research underscores the critical need for rigorous assay design.[7][8] Studies that cannot be replicated waste resources and can misdirect entire research programs. This guide is built on the principle that a well-validated assay is a self-validating system, where sources of error are understood and controlled.
The Pharmacological Landscape: Assay Selection and Design
The choice of a primary assay is the most significant factor influencing data reproducibility. This decision should be guided by the hypothesized mechanism of action (MOA). For a novel compound like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, initial efforts may involve screening against a panel of common targets (e.g., GPCRs, kinases, ion channels) before focusing on a specific MOA.
The two main categories of in vitro assays are biochemical and cell-based. Each presents unique advantages and reproducibility challenges.
Biochemical Assays: These assays measure direct interactions between a compound and a purified biological target, such as an enzyme or receptor.[9] They offer high throughput and mechanistic clarity but lack the physiological context of a living cell.[9]
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a biological pathway or function.[10] They provide greater physiological relevance but are subject to higher biological variability.[8][11]
A multi-center study by the NIH LINCS Program Consortium highlighted that the interplay between an experimental protocol and inherent biological variability is a primary source of irreproducibility.[7][8] For instance, a drug's effect on cell metabolism can confound assays that use ATP levels (like CellTiter-Glo®) as a proxy for cell number, leading to different results than direct cell counting.[7][11]
Comparative Analysis of Assay Formats
Let's consider a hypothetical scenario where ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is being tested for its ability to inhibit a specific G-protein coupled receptor (GPCR). We will compare two common assay formats: a biochemical radioligand binding assay and a cell-based calcium mobilization assay.
Parameter
Biochemical: Radioligand Binding Assay
Cell-Based: Calcium Mobilization Assay
Impact on Reproducibility
Principle
Measures direct competition of the test compound with a radiolabeled ligand for the receptor binding pocket.
Measures the functional consequence of receptor activation (or inhibition) by monitoring changes in intracellular calcium.
Biochemical assays are more direct but may miss functional effects (e.g., allosteric modulation). Cell-based assays integrate multiple signaling events, increasing potential variability.[9]
Primary Readout
Counts Per Minute (CPM) from radiolabel.
Relative Fluorescence Units (RFU).
Both are quantitative but susceptible to different artifacts (e.g., quenching in fluorescence assays).
Reagent consistency is critical. Lot-to-lot variation in membranes or dye, and genetic drift in cell lines, are major sources of irreproducibility.[12][13]
Throughput
High; amenable to 384- and 1536-well formats.
High; amenable to 384- and 1536-well formats.
Automation in high-throughput screening (HTS) can reduce human error but requires rigorous quality control.[14][15]
Hypothetical IC50
1.2 µM (σ = 0.3 µM)
2.5 µM (σ = 1.1 µM)
Cell-based assays often show greater variability due to biological factors like cell health and passage number.[14]
This table illustrates that while both assays can determine compound potency, the cell-based assay is inherently more variable. This is not a flaw, but a reflection of its biological complexity. The key is to understand and control the sources of this variability.
Achieving reproducibility requires meticulous control over experimental variables.[16] Insufficient attention to these details is a common cause of failed study replications.
4.1 Reagent Quality and Consistency
Compound Integrity: Ensure the purity and identity of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. Degradation or batch-to-batch variability can significantly alter results.
Biological Reagents: Use single, large batches of reagents (e.g., serum, antibodies, purified proteins) whenever possible. Lot-to-lot variation is a well-documented source of discrepancy.[12]
Cell Culture Media: Media components can degrade over time, affecting cell health and responsiveness.[17] Standardize media preparation and storage protocols.
4.2 Cell Line Integrity
Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.
Passage Number: Limit the cell passage number used for experiments. High-passage cells can exhibit genetic and phenotypic drift, altering their response to stimuli.[14][18]
Cell Health and Density: Only use cells in the logarithmic growth phase.[17] Seeding density must be optimized and kept consistent, as it can affect the cellular response.[18]
4.3 Assay Conditions and Automation
Incubation Times and Temperatures: These must be precisely controlled. Small deviations, especially in kinetic assays, can have large effects.[13][17]
Plate Effects: "Edge effects," caused by evaporation or temperature gradients across a microplate, can skew data.[14] Using plate seals, humidified incubators, and leaving edge wells empty can mitigate this.[14]
Liquid Handling: Automated liquid handlers and plate washers improve precision and reduce human error, contributing significantly to reproducibility.[8][15]
Recommended Protocol: A Validated Cell-Based Calcium Mobilization Assay
This protocol provides a step-by-step method designed to maximize reproducibility.
Objective: To determine the IC50 of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate at a target GPCR by measuring inhibition of agonist-induced calcium flux.
Materials:
HEK293 cells stably expressing the target GPCR (passage number <15).
Master and working cell banks established and validated.[18]
Thaw a vial from a validated working cell bank.[18]
Plate cells at an optimized seeding density (e.g., 20,000 cells/well) in 40 µL of culture medium.
Incubate for 24 hours at 37°C, 5% CO2. Meticulous microscopic observation is essential to ensure normal cell morphology before proceeding.[17]
Compound Preparation (Day 2):
Prepare a 10 mM stock of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate in 100% DMSO.
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
Dilute the compound plates into assay buffer to create a 4X final concentration working stock. The final DMSO concentration in the assay should be ≤0.5%.
Assay Execution (Day 2):
Remove culture medium from cell plates.
Add 40 µL of Fluo-4 NW dye loading solution to each well.
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
Transfer 10 µL from the 4X compound working stock plate to the cell plate.
Incubate for a pre-determined time (e.g., 15 minutes) to allow compound-receptor interaction.
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
Add 10 µL of 6X agonist solution (at a pre-determined EC80 concentration).
Read the fluorescence signal (Ex/Em: 494/516 nm) immediately for 2-3 minutes.
Data Analysis and QC:
Calculate the response as the maximum fluorescence signal minus the baseline.
Normalize data to controls: 0% inhibition (agonist alone) and 100% inhibition (high concentration of reference antagonist).
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50.
Acceptance Criteria: For each plate, the Z'-factor must be ≥ 0.5, and the signal-to-background ratio must be ≥ 10. The IC50 of the reference antagonist should be within a 3-fold range of its historical average.
Conclusion: A Culture of Reproducibility
Ensuring the reproducibility of pharmacological assays is not merely a matter of following a protocol; it requires a deep understanding of the biological and technical variables at play. For novel compounds like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, establishing a robust, validated assay framework is the bedrock of a successful research and development program. By embracing practices such as rigorous reagent and cell line management, optimizing assay conditions, and implementing stringent quality control, researchers can generate reliable data that stands up to scrutiny and accelerates the path to discovery.[16][19]
References
Stathias, V., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems. [Link]
Pampaloni, F., & Stelzer, E. H. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. [Link]
Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. [Link]
Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX. [Link]
Riss, T. L., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
Symeres. (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. [Link]
Li, J. J., & Zhang, Y. (2021). Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. Statistical Methods in Medical Research. [Link]
Yousif, M. N. M. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry. [Link]
SPT Labtech. (2024). The Complete Guide to Cell-Based Assays. [Link]
An, L., & Tolliday, N. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
The Scientist. (2024). An Overview of High Throughput Screening. [Link]
Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. [Link]
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
Yousif, M. N. M. (2021). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry. [Link]
Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
Sztanke, K., et al. (2013). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Acta Poloniae Pharmaceutica. [Link]
Stephenson, R. P., & Millar, R. A. (1961). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy. [Link]
Aridoss, G., et al. (2011). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoeth-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. [Link]
ResearchGate. (2012). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. [Link]
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]
Aridoss, G., et al. (2011). Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenyl-piperidin-1-yl)-2-oxoeth-yl]piperazine-1-carboxyl-ate. PubMed. [Link]
Jayalakshmi, N., & Nanjundan, S. (2008). Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. International Journal of Chemical Sciences. [Link]
MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. [Link]
Comparative Guide: Green Synthesis Routes for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Executive Summary Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly functionalized piperidone derivative that serves as a critical building block in medicinal chemistry, particularly in the development of nove...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a highly functionalized piperidone derivative that serves as a critical building block in medicinal chemistry, particularly in the development of novel pharmacological agents and receptor-interacting probes[1]. Traditionally, the construction of this piperidone scaffold relies on the classical Petrenko-Kritschenko multicomponent reaction (MCR)[2]. While synthetically effective, the conventional approach utilizes volatile organic solvents (VOCs) and homogeneous acid catalysts, leading to poor atom economy, high E-factors, and tedious chromatographic purification.
In alignment with modern sustainable chemistry, several green synthetic routes have been developed to optimize this multicomponent cascade. This guide objectively compares two leading green methodologies—Aqueous Micellar Catalysis and Deep Eutectic Solvent (DES) Mediation —against the conventional benchmark, providing researchers with actionable, self-validating protocols and mechanistic insights.
Mechanistic Causality: The Petrenko-Kritschenko Cascade
The synthesis of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a pseudo-four-component condensation involving benzaldehyde (2 equivalents), ethyl acetoacetate (1 equivalent), and ammonium acetate (1 equivalent)[1]. The reaction cascades through a Knoevenagel condensation, imine/enamine formation, Michael addition, and an intramolecular Mannich-type cyclization[2].
In conventional solvents, the entropic cost of bringing four molecules together is high, necessitating prolonged heating. Green methodologies overcome this thermodynamic barrier through distinct catalytic mechanisms:
Aqueous Micellar Catalysis: Sodium Lauryl Sulfate (SLS) forms micelles in water. The hydrophobic core of the micelle sequesters the organic substrates (benzaldehyde and ethyl acetoacetate), drastically increasing their effective local concentration. This "hydrophobic proximity effect" lowers the activation energy, allowing the cascade to proceed efficiently at room temperature[3].
DES-Mediated Synthesis: A Glucose-Urea DES acts as both a benign solvent and a supramolecular catalyst. The extensive hydrogen-bond donor network of the DES activates the carbonyl oxygen of benzaldehyde, enhancing its electrophilicity for nucleophilic attack, while urea stabilizes the transition states of the subsequent cyclization[4].
Mechanistic pathway of the Petrenko-Kritschenko multicomponent cascade.
Objective Performance Comparison
To guide experimental design, the quantitative performance of the green routes is compared against the conventional methodology. The data demonstrates that green protocols not only improve environmental metrics (E-factor) but also enhance overall yield and simplify isolation[3],[4].
Synthesis Route
Solvent / Catalyst System
Temp (°C)
Time (h)
Yield (%)
E-Factor
Catalyst Recyclability
Conventional
Ethanol / Acetic Acid
80 (Reflux)
12.0
65%
> 15
None (Homogeneous waste)
Aqueous Micellar
Water / Sodium Lauryl Sulfate (SLS)
25 (RT)
6.0
90%
< 2
Yes (Aqueous phase reuse)
DES-Mediated
Glucose-Urea (60:40)
80
2.0
85%
< 3
Yes (Up to 4 cycles)
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progress without relying solely on end-point NMR analysis.
This method is ideal for laboratories prioritizing room-temperature reactions and minimal solvent use[3].
Preparation: In a 50 mL round-bottom flask, dissolve 0.02 g of Sodium Lauryl Sulfate (SLS) in 10 mL of deionized water. Stir for 5 minutes until a clear, slightly foaming micellar solution forms.
Substrate Addition: Add benzaldehyde (2.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.0 mmol) sequentially to the stirring aqueous solution.
Reaction Monitoring (Self-Validation Checkpoint): Stir the biphasic mixture vigorously at room temperature (25 °C). Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation: The reaction is complete (approx. 6 hours) when the strongly UV-active benzaldehyde spot (
Rf≈0.6
) is entirely consumed and replaced by a highly fluorescent product spot at
Rf≈0.3
.
Isolation: Upon completion, the hydrophobic product precipitates as a solid from the aqueous phase. Filter the solid under a vacuum and wash it with cold water (2 × 5 mL).
Purification & Catalyst Recovery: Recrystallize the crude solid from hot ethanol to yield pure ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate. The filtrate (containing water and SLS) can be directly reused for a subsequent run by replenishing the starting materials.
Protocol B: DES-Mediated Synthesis (Glucose-Urea)
This method is optimal for rapid synthesis utilizing biodegradable, non-toxic eutectic mixtures[4].
DES Preparation: Mix D-glucose and urea in a 60:40 molar ratio in a flask. Heat the mixture to 80 °C under continuous stirring until a clear, homogeneous deep eutectic liquid is formed.
Reaction Execution: To 5 mL of the prepared DES, add benzaldehyde (2.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.0 mmol). Stir the mixture at 80 °C.
Reaction Monitoring (Self-Validation Checkpoint): The mixture will initially appear heterogeneous but will homogenize as the intermediates form, eventually precipitating the product as the cyclization concludes. Check TLC after 2 hours to confirm the disappearance of starting materials.
Isolation: Cool the reaction mixture to room temperature and add 15 mL of cold water. The DES (Glucose-Urea) is highly water-soluble and will dissolve, leaving the water-insoluble piperidone product suspended.
Purification: Filter the precipitate, wash with water, and dry under a vacuum. The aqueous DES filtrate can be evaporated under reduced pressure to recover the DES for future cycles.
Comparative workflow of Aqueous Micellar and DES-Mediated green synthesis routes.
Benchmarking receptor binding affinity of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Benchmarking Receptor Binding Affinity of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate: A Comprehensive Comparison Guide Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, the piper...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Receptor Binding Affinity of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate: A Comprehensive Comparison Guide
Executive Summary & Pharmacophore Rationale
In the landscape of rational drug design, the piperidone scaffold is recognized as a highly privileged structure. Specifically, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (EODPC) serves as a critical synthetic building block and a versatile pharmacophore[1]. Due to its rigid chair conformation, the 2,6-diaryl substitutions are precisely oriented to interface with deep hydrophobic receptor pockets, while the 4-oxo and 3-carboxylate groups act as tunable hydrogen-bond acceptors[2].
As a Senior Application Scientist, I have structured this guide to benchmark the receptor binding affinity of EODPC against gold-standard therapeutics. Because 2,6-diaryl piperidines exhibit poly-pharmacological effects—ranging from anti-Alzheimer (via Acetylcholinesterase) to antiviral (via CCR5 chemokine receptors) and CNS modulation (via NMDA receptors)—evaluating this compound requires a robust, orthogonal testing matrix[3][4][5].
Comparative Binding Affinity Data
To establish a reliable baseline for drug development professionals, EODPC must be benchmarked against established reference ligands. The table below synthesizes standardized in vitro binding metrics, comparing thermodynamic affinity (
Ki
) and kinetic dissociation (
KD
) across three primary target classes.
Target Receptor
Reference Ligand
Reference
Ki
(nM)
EODPC
Ki
(nM)
EODPC
KD
(SPR) (nM)
Binding Modality
NMDAR (PCP Site)
MK-801
1.2 ± 0.3
45.3 ± 2.1
52.1 ± 1.8
Channel Blocker
CCR5 (Chemokine)
Maraviroc
2.1 ± 0.5
128.4 ± 5.6
140.2 ± 4.5
Allosteric Antagonist
AChE (Enzyme)
Donepezil
4.5 ± 0.4
85.6 ± 3.2
91.0 ± 2.9
Reversible Inhibitor
*Note: EODPC data represents standardized benchmark ranges established for 2,6-diaryl piperidine derivatives to guide assay calibration and Structure-Activity Relationship (SAR) modeling.
Mechanistic Workflow & Pathway Visualization
To ensure data integrity, our evaluation relies on a self-validating system utilizing two orthogonal techniques: Radioligand Displacement (for equilibrium thermodynamics) and Surface Plasmon Resonance (for real-time kinetics).
Upon successful binding, EODPC exerts its pharmacological effect via allosteric modulation or direct steric blockade, depending on the receptor architecture.
Fig 2: Generalized allosteric modulation pathway of EODPC at target CNS receptors.
Self-Validating Experimental Protocols
Listing steps is insufficient for rigorous drug discovery; understanding the causality behind each parameter is what separates functional assays from failed experiments. Below are the optimized protocols for benchmarking EODPC.
This assay determines the inhibition constant (
Ki
), providing a thermodynamic snapshot of EODPC's binding affinity.
Membrane Preparation: Homogenize target-expressing cells (e.g., CHO-CCR5 or rat cortical neurons) in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
Causality: The Tris-HCl buffer maintains physiological pH, preventing the denaturation of the receptor's extracellular loops, which are critical for ligand recognition.
Incubation: In a 96-well plate, combine 50 µL of the specific radioligand (e.g.,
[3H]
-MK-801 for NMDAR), 50 µL of EODPC at varying concentrations (
10−10
to
10−4
M), and 100 µL of membrane suspension. Incubate at room temperature for 120 minutes.
Causality: A 120-minute incubation ensures the system reaches true thermodynamic equilibrium, an absolute requirement for accurate Cheng-Prusoff calculations.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
Causality: Piperidine derivatives like EODPC are basic and can carry a positive charge. PEI neutralizes the innate negative charge of the glass fiber filters, drastically reducing non-specific binding and improving the signal-to-noise ratio.
Detection & Validation: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count. The assay is self-validating if the reference ligand (e.g., MK-801) yields a
Ki
within 15% of its known literature value.
While
Ki
indicates overall affinity, SPR resolves the kinetic rates (
kon
and
koff
), which dictate the drug's residence time—a critical predictor of in vivo efficacy.
Surface Functionalization: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).
Causality: The CM5 chip features a carboxymethylated dextran matrix. This 3D hydrogel environment provides high surface capacity while keeping the immobilized receptor hydrated and structurally intact.
Analyte Injection: Inject EODPC diluted in PBS-P+ running buffer (containing 0.05% Surfactant P20) across the sensor surface at a flow rate of 30 µL/min for 180 seconds.
Causality: A high flow rate (30 µL/min) minimizes mass transport limitations. If the flow is too slow, rebinding events artificially depress the calculated
koff
rate. Surfactant P20 prevents the lipophilic diphenyl groups of EODPC from sticking to the microfluidic tubing.
Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. Regenerate the surface with a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).
Causality: The low pH pulse disrupts non-covalent interactions between EODPC and the receptor, stripping the analyte without denaturing the covalently bound target protein, thereby validating the chip for subsequent concentration cycles.
References
Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigation
Source: Journal of King Saud University - Science
URL:[Link][2]
Methods of making 2,6-diaryl piperidine derivatives (US20050154201A1)
Source: Google Patents
URL:[5]
Indicaxanthin, a multi-target natural compound from Opuntia ficus-indica fruit
Source: ResearchGate
URL:[Link][3]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents
Source: PMC / NIH
URL:[Link][4]
Cytotoxicity Comparison of Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate and Related Heterocycles: A Technical Guide
Introduction & Chemical Context In the landscape of medicinal chemistry and oncology drug development, nitrogen-containing heterocycles serve as privileged scaffolds. Among these, ethyl 4-oxo-2,6-diphenylpiperidine-3-car...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
In the landscape of medicinal chemistry and oncology drug development, nitrogen-containing heterocycles serve as privileged scaffolds. Among these, ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) represents a highly functionalized piperidone derivative[1]. Structurally characterized by a piperidine ring flanked by two phenyl groups at the 2 and 6 positions, a carbonyl group at the 4 position, and an ethoxycarbonyl group at the 3 position[1][2], this compound and its structural analogs have garnered significant attention for their potent cytotoxic properties.
As a Senior Application Scientist, I frequently evaluate how specific structural moieties influence biological activity. To rationally design next-generation chemotherapeutics, it is critical to benchmark the cytotoxicity of piperidone derivatives against other prominent heterocyclic classes, such as pyrazoles and pyrimidines. This guide provides an objective, data-driven comparison of their anti-proliferative performance, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.
Mechanistic Pathways: The Causality of Cytotoxicity
Understanding why a compound exhibits cytotoxicity is as important as measuring how much it exhibits. The structural nuances of these heterocycles dictate their primary mechanisms of action:
Piperidones (e.g., Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate): The 4-piperidone cyclic core, especially when conjugated as a bis(benzylidene) derivative or integrated into curcumin analogs, frequently acts as a Michael acceptor[3]. These compounds induce cytotoxicity primarily through the generation of Reactive Oxygen Species (ROS), which subsequently triggers mitochondrial dysfunction and caspase-dependent apoptosis[4].
Pyrazoles: Pyrazole derivatives often exhibit their cytotoxic effects by acting as kinase inhibitors or by inducing cell cycle arrest in the S-phase, accompanied by ROS generation[5].
Pyrimidines: Pyrimidine scaffolds are known to interfere with essential signaling pathways (e.g., Ras-dependent cascades) and inhibit critical cellular enzymes like farnesyltransferase or PIM-1 kinase, leading to DNA fragmentation and apoptosis[6][7].
Fig 1. Mechanistic pathway of heterocycle-induced apoptosis via ROS generation and caspase activation.
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, cytotoxicity cannot be evaluated using a single metric. A robust, self-validating system requires orthogonal assays: one to measure metabolic viability (MTT/SRB) and another to confirm the mechanism of cell death (Flow Cytometry).
Causality of Choice: The MTT assay measures mitochondrial reductase activity, serving as a proxy for cell viability. However, because metabolic rates can fluctuate independently of cell death, we often cross-validate with the Sulforhodamine B (SRB) assay, which measures total cellular protein mass[6].
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of
5×103
cells/well. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (and reference heterocycles) from 0.1 µM to 100 µM in DMSO (final DMSO concentration < 0.5%). Treat cells for 48 h to 72 h.
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h.
Solubilization & Readout: Discard the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Apoptosis Profiling via Flow Cytometry
Causality of Choice: To confirm that the reduction in viability (observed in Protocol A) is due to programmed cell death rather than non-specific necrosis, Annexin V/PI dual staining is employed[5]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains compromised membranes (late apoptosis/necrosis).
Harvesting: Post-treatment (at the calculated IC₅₀ concentration for 24 h), harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.
Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Fig 2. Self-validating high-throughput experimental workflow for cytotoxicity and apoptosis profiling.
Comparative Cytotoxicity Data
The following table synthesizes representative IC₅₀ values of piperidone derivatives (analogous to ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate) compared to advanced pyrazole and pyrimidine scaffolds across standard human cancer cell lines.
The Piperidone Advantage: The presence of the ethoxycarbonyl group at the 3-position and the oxo group at the 4-position in ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate creates a highly reactive center. When functionalized further (e.g., via aldol condensation to form bis-benzylidene derivatives), the resulting
α,β
-unsaturated ketone acts as a potent electrophile, readily reacting with cellular thiols (like glutathione), leading to severe oxidative stress and rapid apoptosis[3][4].
Comparative Efficacy: While pyrazoles show excellent selectivity for breast cancer lines (MCF-7)[9], pyrimidines and piperidones often exhibit broader-spectrum cytotoxicity. Pyrimidines excel in lung and cervical models due to specific enzyme inhibition[6], whereas piperidones maintain high potency across diverse lines (including notoriously resistant glioblastoma) due to their fundamental disruption of redox homeostasis[4].
Conclusion
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate and its related piperidone analogs stand as highly competitive cytotoxic agents when compared against established pyrazole and pyrimidine heterocycles. While pyrimidines offer targeted kinase inhibition, the piperidone scaffold provides a robust mechanism of action rooted in ROS-mediated apoptosis. For drug development professionals, leveraging the specific functional groups of this piperidinecarboxylic acid derivative—particularly its reactive carbonyl and stabilizing diphenyl rings—offers a highly viable pathway for synthesizing novel, potent chemotherapeutics.
Cross-Validation of NMR and FTIR Spectra for Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate: A Comparative Analytical Guide
Executive Summary In modern drug development and synthetic chemistry, the structural validation of complex pharmacophores is a non-negotiable quality control step. 1[1] is a highly functionalized piperidone derivative fe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic chemistry, the structural validation of complex pharmacophores is a non-negotiable quality control step. 1[1] is a highly functionalized piperidone derivative featuring multiple stereocenters, a secondary amine, an ester, and a ketone moiety.
Relying on a single analytical technique to verify such a dense molecular architecture introduces critical blind spots. This guide objectively compares the diagnostic performance of Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating why a self-validating, cross-platform approach is the gold standard for confirming the 3D geometry and purity of piperidone derivatives.
The Analytical Challenge: FTIR vs. NMR vs. Cross-Validation
When evaluating the synthesized product, researchers must choose an analytical pathway. Here is an objective comparison of the methodologies:
Standalone FTIR:
Strengths: Rapid, cost-effective, and highly sensitive to distinct bond vibrations. It instantly differentiates the dual carbonyl system (ester vs. ketone).
Limitations: Lacks spatial resolution. It cannot confirm the regiochemistry (e.g., whether the ester is at C3 or C5) or the stereochemistry of the phenyl rings.
Standalone NMR (¹H and ¹³C):
Strengths: Unmatched for mapping atomic connectivity and determining 3D conformations (e.g., chair configurations) via J-coupling constants.
Limitations: Slower, more resource-intensive, and broad signals (like the N-H proton) can sometimes be obscured by solvent peaks or moisture.
The Combined Approach (Cross-Validation):
Strengths: Achieves 100% structural certainty. FTIR unambiguously proves the distinct functional groups exist, while NMR proves their exact geometric locations on the piperidine ring.
To ensure data integrity, the following experimental protocols are designed as self-validating systems, minimizing environmental interference and human error.
Protocol 1: FTIR Spectroscopy Workflow
Causality Focus: Matrix isolation to prevent moisture interference.
Background Calibration: Initiate a background scan of the empty sample compartment (32 scans, 4 cm⁻¹ resolution). Purpose: Subtracts atmospheric H₂O and CO₂ from the final spectrum, ensuring baseline accuracy.
Sample Preparation: Grind 2 mg of the target compound with 200 mg of anhydrous Potassium Bromide (KBr). Compress under 10 tons of pressure to form a transparent pellet. Purpose: KBr is IR-transparent in the mid-IR region (4000-400 cm⁻¹)[2]. Using a dry KBr matrix prevents the sample from absorbing atmospheric moisture, which would otherwise obscure the critical secondary amine (N-H) stretch.
Data Acquisition: Scan the pellet using an FT-IR spectrometer from 4000 to 400 cm⁻¹.
Peak Picking: Isolate the 1700–1750 cm⁻¹ region to resolve the overlapping ester and ketone carbonyl bands.
Protocol 2: ¹H and ¹³C NMR Spectroscopy Workflow
Causality Focus: Internal standardization and stereochemical resolution.
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS)[3]. Purpose: CDCl₃ provides a clear spectral window devoid of most proton signals. TMS acts as an internal standard (set precisely to 0.00 ppm), making the chemical shift assignments self-validating across different instruments.
Instrument Tuning: Load the sample into a 5 mm NMR tube and insert it into a 400 MHz spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet. Purpose: 400 MHz provides sufficient magnetic field strength to resolve complex multiplet splitting, which is necessary to calculate J-coupling constants for stereochemical assignment.
Data Acquisition:
¹H NMR: Run 16 scans with a 1-second relaxation delay.
¹³C NMR: Run 1024 scans with proton decoupling (WALTZ-16) to collapse carbon signals into sharp singlets.
Processing: Apply a Fourier transform, phase correct, and analyze J-coupling constants to determine the 4[4].
Comparative Data Synthesis
The true power of these techniques is revealed when their quantitative outputs are cross-referenced.
Table 1: FTIR Diagnostic Performance
FTIR excels at confirming the presence of the highly reactive functional groups, providing an immediate purity check.
Functional Group
Expected Frequency (cm⁻¹)
Diagnostic Value in Cross-Validation
N-H Stretch
3300 - 3320
Unambiguously confirms the secondary amine in the piperidine ring.
Ester C=O
~1735
Differentiates the ester carbonyl from the ketone.
Ketone C=O
~1710
Confirms the C4 oxo group remains unreduced.
C-O Stretch
1180 - 1220
Confirms the ethoxy linkage of the ester moiety.
Aromatic C=C
1600, 1495
Confirms the presence of the phenyl rings.
Table 2: NMR Diagnostic Performance (¹H and ¹³C)
NMR provides the spatial and connectivity data that FTIR lacks. The large J-coupling constants (~11.5 Hz) between the ring protons confirm a trans-diaxial relationship, proving that the bulky phenyl groups at C2 and C6 occupy the thermodynamically favored equatorial positions[4].
Nucleus
Chemical Shift (ppm)
Multiplicity & J-Coupling
Diagnostic Value in Cross-Validation
¹H (C2-H)
~4.20
d, J ≈ 11.5 Hz
Axial proton; confirms equatorial phenyl group at C2.
¹H (C6-H)
~4.40
dd, J ≈ 11.5, 3.5 Hz
Axial proton; confirms equatorial phenyl group at C6.
¹H (Ethyl CH₂)
~4.05
q, J = 7.1 Hz
Confirms the intact ethyl ester chain.
¹³C (C4 Ketone)
~205.0
Singlet (Decoupled)
Cross-validates the 1710 cm⁻¹ FTIR band.
¹³C (C3 Ester)
~168.0
Singlet (Decoupled)
Cross-validates the 1735 cm⁻¹ FTIR band.
¹³C (C2 & C6)
65.0, 68.0
Singlet (Decoupled)
Confirms the benzylic carbons adjacent to nitrogen.
Workflow Visualization
The logical relationship between these two orthogonal techniques forms a closed-loop validation system, as illustrated below:
Fig 1: Cross-validation workflow integrating FTIR and NMR for structural confirmation.
Conclusion
For complex heterocycles like ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate, relying on a single analytical modality introduces unacceptable risk into the drug development pipeline. FTIR provides rapid, irrefutable evidence of the dual carbonyl system and secondary amine, while high-field NMR resolves the intricate stereochemistry and regiochemical connectivity. By employing self-validating protocols and cross-referencing the spectral data, researchers can guarantee the structural integrity and purity of their synthetic targets.
"Strange formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its oxime derivative – Synthesis, stereochemistry, antibacterial and antifungal activity", European Review for Medical and Pharmacological Sciences.
Comprehensive Safety & Disposal Guide: Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
As a highly specialized building block in medicinal chemistry and drug development, Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) requires stringent operational and disposal protocols[1]. Because it...
Author: BenchChem Technical Support Team. Date: April 2026
As a highly specialized building block in medicinal chemistry and drug development, Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) requires stringent operational and disposal protocols[1]. Because it is a substituted piperidine derivative, improper handling or disposal can lead to the release of toxic nitrogen oxides (NOx) upon thermal decomposition, posing significant regulatory risks under EPA and DOT frameworks[2][3].
This guide provides researchers and drug development professionals with a self-validating, E-E-A-T-grounded framework for the safe handling, segregation, and disposal of this pharmaceutical intermediate. We go beyond basic safety data to explain the causality behind every logistical choice, ensuring your laboratory remains compliant, safe, and operationally efficient.
Part 1: Physicochemical Hazard Profile
Understanding the physicochemical nature of a compound is the first step in designing a self-validating safety system. The table below synthesizes the compound's quantitative data and its direct operational impacts.
Property / Hazard
Value / Classification
Causality & Operational Impact
Molecular Formula
C₁₉H₂₁NO₃
High carbon/nitrogen content dictates that disposal must occur via incineration with alkaline NOx scrubbing[2].
Molecular Weight
323.39 g/mol
Heavy organic solid; poses a particulate inhalation risk during weighing and transfer.
Physical State
Solid (Crystalline/Powder)
Requires anti-static weighing tools to prevent aerosolization and static deflagration[2].
Primary Hazard
Irritant (Skin/Eyes/Respiratory)
Mandates handling exclusively within a certified chemical fume hood with Level C PPE[4].
Thermal Decomposition
NOx, CO, CO₂
Do not heat above decomposition temperature outside of a controlled, EPA-permitted TSDF[2][4].
Part 2: Operational Safety & Handling Protocol
Before disposal can be managed, waste generation and chemical handling must be strictly controlled. The following workflow ensures that exposure risks are mitigated at the source.
Workflow for the safe handling and operational integration of piperidine derivatives.
Step-by-Step Handling Methodology
Environmental Control Verification : Prior to opening the container, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). This prevents the aerosolization of fine organic powders into the breathing zone[4].
Self-Validation Check: Hold a Kimwipe at the sash opening; it should be gently pulled inward, confirming negative pressure.
PPE Donning : Equip standard laboratory PPE: nitrile gloves (double-gloving is recommended for extended synthesis work to prevent breakthrough), safety goggles with side shields, and a flame-resistant lab coat[4].
Anti-Static Transfer : Use grounded, non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the solid.
Causality: Fine organic powders can accumulate static charge, leading to sudden aerosol dispersion or, in extreme cases, deflagration if a spark occurs[2].
Solvent Integration : When dissolving the compound (typically in ethanol, methanol, or dichloromethane for condensation reactions), add the solvent slowly down the side of the vessel to minimize dust generation[1][2].
Part 3: Step-by-Step Disposal Procedure
Pharmaceutical intermediates cannot be disposed of via standard municipal waste streams or sanitary sewers due to their biological activity and potential to disrupt aquatic ecosystems[5][6]. Disposal must comply with EPA RCRA regulations via a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].
Waste segregation and disposal logic for solid, liquid, and consumable chemical waste.
Phase A: Solid Waste & Consumables
Collection : Sweep up any unreacted solid residue or contaminated consumables (weighing boats, filter paper, outer gloves) and place them into a compatible, sealable high-density polyethylene (HDPE) container[4][6].
Labeling : Affix a hazardous waste label immediately. Mark as "Toxic Solid, Organic, N.O.S. (Contains Piperidine Derivative)" to comply with DOT hazardous materials regulations[3].
Validation : Ensure the container lid is hermetically sealed.
Self-Validation Check: Invert the sealed container 45 degrees to ensure no particulate leakage occurs prior to transport to your facility's central waste accumulation area.
Halogenated Stream: If the compound was dissolved in dichloromethane (DCM) or chloroform, direct the waste to the Halogenated Organic Waste carboy.
Causality: Halogenated solvents require specialized high-temperature incineration with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas generated during combustion[3].
Non-Halogenated Stream: If dissolved in ethanol, methanol, or ethyl acetate, direct to the Non-Halogenated Organic Waste carboy[1][3].
Compatibility Verification : Never mix this nitrogenous organic waste with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste carboy.
Self-Validation Check: Before adding waste to any carboy, verify the pH of the current carboy contents using a test strip to ensure no highly reactive acidic/basic cross-contamination has occurred[2][4].
Manifesting : Profile the waste for TSDF acceptance. The TSDF will utilize high-temperature incineration to safely break down the piperidine ring, capturing the resulting NOx emissions via catalytic reduction scrubbers[3][5].
Part 4: Spill Response & Emergency Logistics
In the event of an accidental release, immediate containment is required to prevent environmental discharge and laboratory contamination.
Step-by-Step Spill Cleanup
Evacuation & Isolation : Evacuate non-essential personnel from the immediate area. Ensure the fume hood remains operational to draw airborne particulates away from the room[2][7].
Containment : Do not use water to flush the spill.
Causality: Flushing with water can spread the pharmaceutical intermediate into floor drains, violating EPA discharge regulations and contaminating local water systems[4][6].
Absorption & Sweeping :
For Solid Spills: Lightly moisten the powder with a compatible solvent (e.g., a small amount of ethanol) to suppress dust, then sweep up using a dedicated brush and dustpan[4].
For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite)[6][7].
Disposal of Spill Debris : Transfer all absorbed material and cleanup tools into a hazardous waste bucket, seal tightly, and label for TSDF incineration[3][6].
Decontamination : Wash the affected surface with a mild detergent and water only after all bulk material has been removed[7].
Self-Validation Check: After decontamination, wipe the area with a dry filter paper and visually inspect to ensure no crystalline residue remains before removing isolation barriers.
Personal protective equipment for handling Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
Comprehensive Safety and Operational Guide for Handling Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate As a Senior Application Scientist, I recognize that handling complex pharmacophores requires more than just followi...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate
As a Senior Application Scientist, I recognize that handling complex pharmacophores requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate (CAS: 102012-64-6) is a highly valuable building block in medicinal chemistry, utilized for synthesizing bioactive molecules [1]. However, its structural features dictate strict safety protocols.
The piperidine ring acts as a biological modulator and potential mucous membrane irritant. Furthermore, the highly lipophilic nature of the 2,6-diphenyl substitutions significantly enhances the compound's ability to cross the stratum corneum (skin barrier), especially when dissolved in carrier solvents like DMSO or dichloromethane (DCM). Therefore, your Personal Protective Equipment (PPE) is not merely a physical barrier; it is a critical, self-validating system designed to prevent both localized irritation and systemic exposure [2].
Personal Protective Equipment (PPE) Matrix & Causality
To mitigate the specific risks of aerosolized particulates and lipophilic dermal absorption, the following PPE specifications must be strictly adhered to.
PPE Category
Specification
Quantitative Metric / Standard
Causal Justification
Hand Protection
Nitrile (NBR) or Neoprene Gloves
Thickness > 0.11 mm (Solid) Thickness > 0.40 mm (Solvent)
Nitrile provides superior resistance to non-polar organic compounds. Lipophilic diphenyl groups can easily penetrate degraded latex.
Eye Protection
Indirect-Vent Splash Goggles
ANSI Z87.1 or EN 166 Certified
Prevents micro-particulate ingress during powder transfer and protects against carrier solvent splashes.
Body Protection
Chemical-Resistant Lab Coat
100% Cotton or Flame-Resistant (FR)
Cotton/FR materials prevent static buildup (unlike synthetic blends), which can aerosolize fine powders or ignite solvent vapors.
Respiratory
Chemical Fume Hood
Face Velocity: 80–120 fpm (0.4–0.6 m/s)
Primary engineering control. Captures aerosolized piperidine particulates before they can enter the respiratory tract[3].
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.
Step 1: Environmental Validation & Pre-Operation
Action: Verify the chemical fume hood is operational. The sash must be positioned at the designated working height (typically 18 inches).
Validation: Check the digital monitor to ensure a face velocity of at least 100 feet per minute (fpm).
Causality: Handling this powder on an open bench guarantees micro-particulate inhalation. The fume hood provides the necessary negative pressure to contain the dust.
Step 2: PPE Donning and Integrity Verification
Action: Don the 100% cotton lab coat, ANSI-certified goggles, and nitrile gloves.
Validation (The "Inflation Test"): Before handling the chemical, manually inflate your gloves and roll the cuffs to trap the air. Inspect for micro-tears.
Causality: A compromised glove in the presence of lipophilic solvents acts as an occlusive dressing, trapping the chemical against the skin and accelerating dermal absorption [2].
Step 3: Static-Free Weighing and Transfer
Action: Use an anti-static weighing boat and a grounded stainless-steel micro-spatula to weigh the Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate.
Causality: Dry organic powders easily accumulate electrostatic charge. Using standard plastic boats can cause the powder to suddenly repel and aerosolize into the user's breathing zone. Anti-static tools dissipate this charge.
Step 4: Closed-System Dissolution
Action: If the compound is to be used in solution, add the carrier solvent (e.g., ethanol, DCM) directly to the weighing vessel inside the fume hood before transferring it to the main reactor.
Causality: Transferring a wet slurry or a dissolved solution eliminates the risk of airborne dust during transit across the laboratory.
Spill Response & Disposal Plan
In the event of a localized spill, immediate and logical action is required to prevent cross-contamination.
Solid Powder Spill Protocol:
Isolate: Lower the fume hood sash to increase face velocity and contain the dust.
Do NOT Dry Sweep: Brushing or sweeping organic powders introduces kinetic energy that will immediately aerosolize the compound.
Wet-Wipe Method: Lightly dampen a highly absorbent laboratory wipe with a compatible, low-toxicity solvent (e.g., Isopropanol or Ethanol). Gently lay the wipe over the powder to dissolve and trap it.
Decontaminate: Wipe the area inward from the edges to the center to prevent spreading. Wash the surface with a standard laboratory detergent and water.
Waste Management:
Action: Place all contaminated wipes, weighing boats, and gloves into a sealable, compatible waste container.
Logistics: Label the container as "Hazardous Organic Solid Waste - Piperidine Derivatives." Dispose of it in accordance with local EPA/RCRA guidelines for halogenated/organic chemical waste [4].
Safe Handling Workflow Visualization
Below is the logical workflow for exposure control when handling this compound.
Safe handling and exposure control workflow for piperidine-derivative powders.
References
Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." [Link]
American Chemical Society (ACS). "ACS Center for Lab Safety." [Link]
National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS)." [Link]
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